H-CHG-OME HCL
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-2-cyclohexylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJOGDRCFDWIIJ-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589936 | |
| Record name | Methyl (2S)-amino(cyclohexyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14328-63-3 | |
| Record name | Methyl (2S)-amino(cyclohexyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cyclohexylglycine Methyl Ester.HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to H-CHG-OME HCL: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-CHG-OME HCL, chemically known as (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride, is a non-proteinogenic amino acid derivative. While not known for direct biological activity or involvement in specific signaling pathways, it serves as a crucial chiral building block in synthetic organic chemistry. Its primary and most notable application is as a key intermediate in the synthesis of Telaprevir, a protease inhibitor used in antiviral therapy. This guide provides a comprehensive overview of its fundamental properties, synthesis, and analytical methodologies, presenting quantitative data in structured tables and detailing experimental protocols.
Physicochemical Properties
This compound is a white to off-white solid. Its core physicochemical properties are summarized below, compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl (2S)-2-amino-2-cyclohexylacetate;hydrochloride | N/A |
| Synonyms | This compound, L-Cyclohexylglycine methyl ester hydrochloride | [1] |
| CAS Number | 14328-63-3 | [1] |
| Molecular Formula | C₉H₁₈ClNO₂ | N/A |
| Molecular Weight | 207.70 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97.5% (HPLC) | [2] |
Table 2: Computed Physicochemical Data
| Property | Value |
| Topological Polar Surface Area (TPSA) | 52.3 Ų |
| LogP | 1.4888 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the esterification of the parent amino acid, L-cyclohexylglycine. A general and convenient method for the preparation of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane (TMSCl) in methanol.
General Synthesis Protocol: Esterification of L-Cyclohexylglycine
This protocol is adapted from established methods for the synthesis of amino acid methyl esters.
Objective: To synthesize (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride from L-cyclohexylglycine.
Materials:
-
L-cyclohexylglycine
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round bottom flask, add L-cyclohexylglycine (1 equivalent).
-
Under stirring, slowly add freshly distilled trimethylchlorosilane (2 equivalents).
-
Add anhydrous methanol to the mixture.
-
Allow the resulting solution or suspension to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the product, (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride.
Workflow for the General Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Role in Telaprevir Synthesis
This compound is a recognized intermediate in the synthesis of Telaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. In the synthetic route to Telaprevir, the L-cyclohexylglycine methyl ester moiety is coupled with pyrazinecarboxylic acid.
Logical Flow of this compound in Telaprevir Synthesis
References
An In-depth Technical Guide to H-CHG-OME HCL: A Key Intermediate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-CHG-OME HCL, chemically known as (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride, is a pivotal chiral building block in the synthesis of potent antiviral therapeutics. Its primary significance lies in its role as a key intermediate in the manufacture of Telaprevir, a direct-acting antiviral agent against the Hepatitis C virus (HCV). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its strategic incorporation into the synthetic route of Telaprevir. Furthermore, this document elucidates the mechanism of action of Telaprevir, the ultimate active pharmaceutical ingredient derived from this intermediate, and its impact on the HCV NS3/4A protease and host innate immune signaling pathways.
Physicochemical Properties of this compound
This compound is the hydrochloride salt of the methyl ester of (S)-cyclohexylglycine. The presence of the cyclohexyl moiety imparts specific steric and lipophilic properties that are crucial for the biological activity of the final drug product.
| Property | Value | Reference |
| Chemical Name | (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride | |
| Synonyms | This compound, L-Cyclohexylglycine methyl ester hydrochloride | |
| CAS Number | 14328-63-3 | |
| Molecular Formula | C₉H₁₈ClNO₂ | [1] |
| Molecular Weight | 207.70 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 185-191 °C | [3] |
| Optical Rotation | [α]D²⁵ = +36 ± 2° (c=1 in MeOH) | [3] |
| Purity | ≥98% |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of the parent amino acid, (S)-cyclohexylglycine, in the presence of an acid catalyst. The following protocol is a representative method for its preparation.
Experimental Protocol: Esterification of (S)-Cyclohexylglycine
Materials:
-
(S)-Cyclohexylglycine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (S)-cyclohexylglycine (1 equivalent) in anhydrous methanol. The typical concentration is in the range of 0.5 to 2 M.
-
Acid Addition: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution until saturation. This step should be performed in a well-ventilated fume hood.
-
Reaction: After the addition of the acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and acid.
-
Purification: To the resulting crude oil or solid, add diethyl ether or another suitable non-polar solvent to induce precipitation of the hydrochloride salt. Stir the suspension for a period to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified this compound product under vacuum to a constant weight.
Expected Yield: 85-95%
Synthesis Workflow
Role in the Synthesis of Telaprevir
This compound is a crucial building block in the convergent synthesis of Telaprevir. The cyclohexylglycine moiety it provides is essential for the interaction of Telaprevir with the active site of the HCV NS3/4A protease.
Experimental Protocol: Synthesis of a Key Telaprevir Intermediate
The following is a simplified protocol outlining the coupling of the cyclohexylglycine methyl ester with pyrazinecarboxylic acid, a key step in the synthesis of a Telaprevir precursor.
Materials:
-
This compound
-
Pyrazinecarboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Amine Salt Neutralization: Dissolve this compound (1 equivalent) in DCM or DMF. Add DIPEA (1.1 equivalents) and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and free the amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve pyrazinecarboxylic acid (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in DCM or DMF. Stir the mixture at 0 °C for 30 minutes to form the active ester.
-
Coupling Reaction: Add the solution of the free amine from step 1 to the activated carboxylic acid solution from step 2 at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide intermediate.
Telaprevir Synthesis Workflow
Biological Context: Mechanism of Action of Telaprevir
As this compound is a precursor to Telaprevir, its biological relevance is understood through the mechanism of action of the final drug. Telaprevir is a potent and selective inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[4]
The NS3/4A protease is responsible for cleaving the HCV polyprotein at four specific sites to generate mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for the virus's life cycle.[5][6][7][8] By binding to the active site of the NS3/4A protease, Telaprevir blocks this cleavage process, thereby inhibiting viral replication.[4]
Furthermore, the HCV NS3/4A protease plays a role in the evasion of the host's innate immune system. It achieves this by cleaving two key adaptor proteins, MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β), which are crucial for the signaling pathways that lead to the production of type I interferons.[9][10][11][12] By inhibiting the NS3/4A protease, Telaprevir not only directly hinders viral replication but may also help restore the host's innate immune response against the virus.
Telaprevir Efficacy Data
Clinical trials have demonstrated the efficacy of Telaprevir in combination with pegylated interferon and ribavirin for the treatment of chronic HCV genotype 1 infection, leading to significantly higher rates of Sustained Virologic Response (SVR), which is considered a cure.
| Patient Population | Treatment Regimen | SVR Rate | Reference |
| Treatment-Naïve (Genotype 1) | Telaprevir + Peg-IFN/RBV | 72-79% | [13][14] |
| Treatment-Naïve (Genotype 1) | Peg-IFN/RBV alone | 44% | [4] |
| Prior Relapsers (Genotype 1) | Telaprevir + Peg-IFN/RBV | 83-88% | [5] |
| Prior Non-responders (Genotype 1) | Telaprevir + Peg-IFN/RBV | 29-34% | [5] |
| HIV/HCV Co-infected (Genotype 1) | Telaprevir + Peg-IFN/RBV | 74% | [14] |
HCV NS3/4A Protease Signaling Pathway
References
- 1. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NS3-4A of hepatitis C virus is a chymotrypsin-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 7. journals.asm.org [journals.asm.org]
- 8. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sequential MAVS and MyD88/TRIF signaling triggers anti-viral responses of tick-borne encephalitis virus-infected murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of genotype 2 and 3 hepatitis C virus variants in patients treated with telaprevir demonstrates a consistent resistance profile across genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Virologic Response Rates of Telaprevir-based Hepatitis C Triple Therapy in Patients with and without HIV Co-infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telaprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: H-CHG-OME HCl (L-Cyclohexylglycine Methyl Ester Hydrochloride)
CAS Number: 14328-63-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-CHG-OME HCl, also known as L-Cyclohexylglycine Methyl Ester Hydrochloride. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical and Physical Data
This compound is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents.[1] Its cyclohexyl moiety imparts unique steric properties, influencing the conformation and biological activity of the resulting peptides and small molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14328-63-3 | [1] |
| Molecular Formula | C₉H₁₈ClNO₂ | [1] |
| Molecular Weight | 207.70 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 188-189 °C | |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Purity | ≥98% |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] Its hydrochloride salt form enhances stability and solubility, making it amenable to a variety of reaction conditions.[1]
Key applications include:
-
Peptide Synthesis: It is utilized as a non-natural amino acid building block in the synthesis of peptides. Its incorporation can lead to peptides with modified proteolytic stability and conformational properties.
-
Small Molecule Synthesis: It serves as a key starting material or intermediate in the multi-step synthesis of therapeutic agents. Notably, it has been employed in the synthesis of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C.
Experimental Protocols
The following are detailed experimental protocols for the use of this compound in peptide coupling reactions, as described in the scientific literature.
General Peptide Coupling Procedure
This protocol outlines a standard method for coupling this compound with a carboxylic acid, a common step in the synthesis of more complex molecules.
Materials:
-
This compound (L-Cyclohexylglycine methyl ester hydrochloride)
-
Carboxylic acid of interest
-
Peptide coupling reagent (e.g., HATU, HBTU, BOP)
-
Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF))
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the chosen anhydrous solvent.
-
Activation: Add the peptide coupling reagent (1.0-1.2 equivalents) and the organic base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
Example: Synthesis of an Amide using BOP reagent
This specific protocol details the coupling of pyrazinecarboxylic acid with L-cyclohexylglycine methyl ester using BOP reagent.
Procedure:
-
To a solution of L-cyclohexylglycine methyl ester hydrochloride (19.9 mmol) in CH₂Cl₂ (100 ml) at room temperature under a nitrogen atmosphere, add pyrazinecarboxylic acid (21.9 mmol). This will form a white suspension.
-
Add triethylamine (45.8 mmol), followed by benzotriazol-1-yloxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP; 21.9 mmol). The reaction mixture will turn from purple to an orange solution.
-
Stir the reaction overnight.
-
Upon completion, add saturated NaHCO₃ solution (10 ml) and saturated Na₂S₂O₃ solution (10 ml).
-
Stir the mixture for 10 minutes, then separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 ml).
-
Combine the organic layers, dry with MgSO₄, and concentrate in vacuo to give the crude product.
Signaling Pathways and Biological Activity
While this compound is primarily utilized as a synthetic building block, some reports suggest potential neuroprotective effects of L-Cyclohexyl glycine derivatives, though specific signaling pathways have not been elucidated in the available literature.[1] Further research is required to fully understand the biological activities and mechanisms of action of this compound and its derivatives.
Visualizations
Experimental Workflow: General Peptide Coupling
Caption: General workflow for a peptide coupling reaction involving this compound.
Logical Relationship: Role in Drug Synthesis
Caption: The role of this compound as a building block in drug synthesis.
References
An In-Depth Technical Guide to L-Cyclohexylglycine Methyl Ester Hydrochloride (H-CHG-OME HCL)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cyclohexylglycine methyl ester hydrochloride (H-CHG-OME HCL) is a synthetic amino acid derivative of significant interest in pharmaceutical research and development. Its structural features, particularly the presence of a bulky cyclohexyl group, make it a valuable building block for the synthesis of peptidomimetics and other complex organic molecules with potential therapeutic applications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound, with a focus on its role in medicinal chemistry and as a probe for studying amino acid transport systems.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various experimental settings. A summary of its key quantitative data is presented in Table 1.
| Property | Value |
| Molecular Weight | 207.7 g/mol |
| Molecular Formula | C₉H₁₈ClNO₂ |
| CAS Number | 14328-63-3 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Synthesis and Analysis
The synthesis of this compound typically involves the esterification of L-cyclohexylglycine. A general and efficient method for the preparation of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane (TMSCl) and methanol.
Experimental Protocol: Synthesis of Amino Acid Methyl Ester Hydrochlorides
This protocol describes a general method applicable to the synthesis of this compound from L-cyclohexylglycine.
Materials:
-
L-Cyclohexylglycine
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Anhydrous Methanol (MeOH)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round bottom flask containing L-cyclohexylglycine (1 equivalent), slowly add freshly distilled trimethylchlorosilane (2 equivalents) under constant stirring.
-
To this mixture, add anhydrous methanol.
-
Continue stirring the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting solid is the hydrochloride salt of the amino acid methyl ester.
Analytical Methods
The purity and identity of this compound are typically assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Biological Significance and Applications
This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its non-natural, bulky cyclohexyl side chain can impart unique conformational constraints and lipophilicity to peptide-based drugs, potentially enhancing their metabolic stability and cell permeability.
Interaction with Amino Acid Transporters
There is evidence to suggest that L-amino acid esters, including those with bulky side chains, can interact with amino acid transporters. One such transporter of significant interest is the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a sodium-independent transporter responsible for the transport of large neutral amino acids across the cell membrane, including the blood-brain barrier. It is also overexpressed in various types of cancer cells.
The interaction of this compound with LAT1 could be of a competitive nature, where it vies with endogenous substrates for binding to the transporter. This interaction can be leveraged for drug delivery, where this compound or a drug conjugate could potentially be transported into the brain or cancer cells via LAT1.
Role in Drug Development
The unique structure of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. Its incorporation into peptide backbones can lead to compounds with improved pharmacokinetic properties. There is also interest in its potential neuroprotective effects, although the precise mechanisms are still under investigation. Its ability to potentially modulate neurotransmitter activity makes it a valuable tool in the exploration of new treatments for neurological conditions.
Conclusion
L-Cyclohexylglycine methyl ester hydrochloride is a versatile synthetic building block with significant potential in medicinal chemistry and drug development. Its well-defined physicochemical properties and established synthetic routes make it readily accessible for research purposes. Future investigations into its specific interactions with biological targets, such as amino acid transporters, and its role in signaling pathways will further elucidate its therapeutic potential and solidify its importance in the design of next-generation pharmaceuticals.
H-CHG-OME HCL synthesis pathway
An In-depth Technical Guide on the Synthesis Pathway of H-CHG-OME HCL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for this compound, chemically known as (S)-Methyl 2-amino-2-cyclohexylacetate Hydrochloride. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including Telaprevir. This document details the chemical properties, synthesis route, experimental protocols, and relevant data for researchers and professionals in the field of drug development.
Chemical Properties
This compound is the hydrochloride salt of the methyl ester of (S)-2-amino-2-cyclohexylacetic acid. The hydrochloride form enhances the compound's stability and solubility, making it a practical starting material for further synthetic transformations.
| Property | Value |
| CAS Number | 14328-63-3 |
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% |
Synthesis Pathway
The primary synthetic route to this compound involves the esterification of the parent amino acid, (S)-2-amino-2-cyclohexylacetic acid, using methanol in the presence of an acid catalyst. A common and effective method utilizes thionyl chloride (SOCl2) as the catalyst.
The overall reaction is as follows:
(S)-2-amino-2-cyclohexylacetic acid + CH3OH --(SOCl2)--> (S)-Methyl 2-amino-2-cyclohexylacetate Hydrochloride
Below is a DOT script to generate a diagram of the synthesis pathway.
Caption: Synthesis pathway of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the esterification of amino acids.
Materials:
-
(S)-2-amino-2-cyclohexylacetic acid
-
Anhydrous Methanol (CH3OH)
-
Thionyl chloride (SOCl2)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend (S)-2-amino-2-cyclohexylacetic acid (1 equivalent) in anhydrous methanol (approximately 3-5 mL per gram of amino acid) under a nitrogen or argon atmosphere.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation and Purification: To the resulting crude product, add ethyl acetate and stir to form a precipitate. Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield this compound as a white crystalline powder.
The following DOT script generates a diagram of the experimental workflow.
Commercial Availability and Technical Profile of H-CHG-OME HCL: A Guide for Researchers
For Immediate Release
H-CHG-OME HCL, also known as L-2-Cyclohexylglycine methyl ester hydrochloride or (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride, is a commercially available amino acid derivative crucial for research and development in the pharmaceutical and biotechnology sectors. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key applications, with a focus on its role in peptide synthesis and as a building block for therapeutic agents.
Commercial Availability and Suppliers
This compound (CAS Number: 14328-63-3) is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale drug development projects. Purity levels are typically high, with most suppliers offering grades of 98% or greater.[1]
Table 1: Prominent Suppliers of this compound
| Supplier | Purity Specification | Additional Notes |
| Sigma-Aldrich (AldrichCPR) | Not specified; buyer assumes responsibility to confirm purity. | Product intended for early discovery research. |
| ChemicalBook | ≥98% | Lists multiple suppliers and manufacturers. |
| Chem-Impex | ≥99% (HPLC)[2] | Provides some physicochemical data.[2] |
| BLDpharm | Not specified | Provides links to analytical data like NMR and HPLC.[3] |
| Ambeed | Not specified | Provides links to analytical documentation.[4] |
| HENAN BOYANG CHEMICAL | ≥99% | Offers large production capacity.[5] |
Physicochemical and Analytical Data
This compound is a white to off-white crystalline solid.[6] Its hydrochloride salt form enhances stability and solubility in water and polar organic solvents, which is advantageous for its use in various synthetic and biological applications.[6][7] While a specific Certificate of Analysis for a single batch is not publicly available, the following table summarizes typical analytical specifications based on supplier data and common analytical techniques for such compounds.
Table 2: Representative Physicochemical and Analytical Data for this compound
| Parameter | Typical Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity | ≥98% to ≥99% | HPLC |
| Molecular Formula | C₉H₁₈ClNO₂ | --- |
| Molecular Weight | 207.70 g/mol | --- |
| CAS Number | 14328-63-3 | --- |
| Melting Point | 181 - 186 °C[2] | Capillary Method |
| Optical Rotation | [α]D20 = -36 ± 2º (c=1 in MeOH)[2] | Polarimetry |
| Solubility | Soluble in water and polar organic solvents.[7] | --- |
| Storage | Store at 0 - 8 °C[2][8] | --- |
Core Application: Peptide Synthesis
This compound is a valuable building block in peptide synthesis. The methyl ester protection of the carboxylic acid allows for the selective formation of a peptide bond at the free amine group. Its cyclohexyl side chain provides unique steric and hydrophobic properties to the resulting peptide, which can influence its structure, stability, and biological activity.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is an adaptable protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry. This protocol is based on established methods for similar amino acid derivatives.[9]
Materials:
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
Workflow Diagram:
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Procedure:
-
Resin Preparation: Swell the resin in DCM and then DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-protected amino acid, coupling reagent (e.g., HBTU), and DIPEA in DMF. Add this solution to the resin and agitate.
-
For this compound incorporation: In a separate vial, dissolve this compound, a coupling reagent (e.g., HBTU), and DIPEA in DMF. The initial equivalents of DIPEA will neutralize the hydrochloride salt. Add this activated solution to the deprotected resin.
-
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete.
-
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Final Cleavage and Deprotection: After the final coupling, wash the resin and treat it with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in Drug Development: Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Cyclohexylglycine derivatives are recognized as important pharmacophores in the design of inhibitors for dipeptidyl peptidase IV (DPP-4).[10] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 a key target for the treatment of type 2 diabetes.
The Incretin Signaling Pathway and DPP-4 Inhibition
The diagram below illustrates the incretin signaling pathway and the mechanism of action of DPP-4 inhibitors. This compound can be used to synthesize molecules that act at the DPP-4 inhibition step.
Caption: The role of DPP-4 in the incretin signaling pathway and the mechanism of DPP-4 inhibitors.
Conclusion
This compound is a readily available and versatile chemical building block with significant applications in peptide synthesis and drug discovery. Its unique structural features make it a valuable component in the development of novel therapeutics, particularly in the area of metabolic diseases through the inhibition of DPP-4. The information and protocols provided in this guide are intended to support researchers and drug development professionals in leveraging the potential of this important compound.
References
- 1. H-Chg-OMe AldrichCPR 14328-63-3 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 14328-63-3|H-Chg-OMe.HCl|BLD Pharm [fr.bldpharm.com]
- 4. 14328-63-3 | H-Chg-OMe·HCl | Ambeed.com [ambeed.com]
- 5. Factory price this compound in stock, CasNo.14328-63-3 HENAN BOYANG CHEMICAL CO., LTD China (Mainland) [boyang.lookchem.com]
- 6. CAS 14328-63-3: L-Cyclohexyl glycine methyl ester hydrochl… [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. L-2-Cyclohexylglycine tert-butyl ester hydrochloride | 213475-52-6 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
H-CHG-OME HCL: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-CHG-OME HCL, chemically known as L-Cyclohexylglycine methyl ester hydrochloride or (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride, is a non-proteinogenic amino acid derivative. It is recognized as a valuable building block in medicinal chemistry and pharmaceutical development.[1] This technical guide provides a detailed overview of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and potential biological activities. The information is presented to support further research and development efforts involving this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It exhibits solubility in water and various organic solvents, a property that is enhanced by its hydrochloride salt form, which also contributes to its stability.[2]
| Property | Value | Source |
| CAS Number | 14328-63-3 | [2] |
| Molecular Formula | C9H18ClNO2 | [2] |
| Molecular Weight | 207.70 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water and organic solvents | [2] |
Synthesis of this compound
A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides, including this compound, involves the esterification of the corresponding amino acid using trimethylchlorosilane (TMSCl) in methanol at room temperature. This method is noted for its mild reaction conditions, simple workup, and good to excellent yields.[3]
Experimental Protocol: General Synthesis of Amino Acid Methyl Ester Hydrochlorides[3]
-
Reaction Setup: To a round-bottom flask containing the amino acid (0.1 mol), add freshly distilled chlorotrimethylsilane (0.2 mol) slowly with magnetic stirring.
-
Esterification: Add methanol (100 mL) to the mixture. Stir the resulting solution or suspension at room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to yield the amino acid methyl ester hydrochloride.
Note: This is a general procedure and may require optimization for the specific synthesis of this compound.
Another significant application of L-Cyclohexylglycine methyl ester is as a key intermediate in the synthesis of the antiviral drug Telaprevir.[1][4] The detailed synthetic procedures used in this context can be a valuable source for a specific synthesis protocol for this compound.
Potential Biological Activities and Applications
While specific biological data for this compound is limited in the public domain, the literature on structurally related compounds suggests several potential areas of therapeutic interest. These include roles as an anti-inflammatory, analgesic, and neuroprotective agent. Furthermore, its utility as a building block in drug discovery is well-established.[1][5]
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Analogues of this compound, specifically 4-amino cyclohexylglycine derivatives, have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).[6] DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.
-
Assay Principle: The assay is based on a luminescent signal generated from a DPP-IV-sensitive substrate (Gly-Pro-aminoluciferin) upon reaction with DPPs and luciferase.
-
Procedure:
-
Prepare a standard curve using recombinant DPP-IV.
-
In a 96-well plate, add the biological sample (e.g., plasma, cell lysate) and the test compound (this compound at various concentrations).
-
To distinguish DPP-IV activity from other DPPs, a parallel set of samples containing a specific DPP-IV inhibitor (e.g., K579) should be run.
-
Add the Gly-Pro-aminoluciferin substrate and luciferase.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of DPP-IV inhibition by the test compound.
-
The potential for this compound to act as a DPP-IV inhibitor warrants further investigation and could open avenues for its development in metabolic diseases.
Caption: Potential mechanism of this compound as a DPP-IV inhibitor.
Anti-inflammatory and Analgesic Potential
Several studies have reported the anti-inflammatory and analgesic properties of various amino acids and their derivatives.[7] While direct evidence for this compound is not available, its structural similarity to other bioactive amino acid esters suggests it may possess similar activities. Standard assays to evaluate these properties include the carrageenan-induced paw edema model for inflammation and the hot plate or tail-flick tests for analgesia.
Caption: Workflow for screening the anti-inflammatory and analgesic activity of this compound.
Neuroprotective Effects
Amino acid derivatives have been investigated for their neuroprotective potential.[8] The cyclohexyl moiety in this compound may confer specific properties that could be beneficial in models of neuronal injury. A common in vitro assay to assess neuroprotection is to evaluate the compound's ability to prevent glutamate-induced neuronal death in primary cerebellar neuron cultures.
-
Cell Culture: Culture primary cerebellar neurons from neonatal rats.
-
Compound Treatment: Treat the neuronal cultures with varying concentrations of this compound.
-
Induction of Excitotoxicity: After a pre-incubation period, expose the neurons to a toxic concentration of glutamate.
-
Assessment of Neuronal Viability: After 24 hours, assess neuronal viability using methods such as the MTT assay or by counting surviving neurons.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to untreated, glutamate-exposed controls.
Pharmacokinetics
To date, there are no published pharmacokinetic studies specifically on this compound. However, studies on other amino acid derivatives in rats provide a framework for how such an investigation could be designed.[9][10] A typical study would involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and various tissues over time to determine key pharmacokinetic parameters.
Logical Relationship: Pharmacokinetic Study Design
Caption: Logical workflow for a pharmacokinetic study of this compound.
Conclusion
This compound is a promising chemical entity with established utility as a synthetic intermediate and potential for a range of biological activities. The current literature points towards DPP-IV inhibition, anti-inflammatory, analgesic, and neuroprotective effects as areas for further investigation. The experimental protocols and workflows provided in this guide are intended to serve as a foundation for researchers to design and conduct studies to further elucidate the pharmacological profile of this compound. The lack of specific quantitative data highlights the need for dedicated research to fully characterize this compound and unlock its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters - Google Patents [patents.google.com]
- 6. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Trialkylglycines: a new family of compounds with in vivo neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 10. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Core Significance of H-CHG-OME HCL
An In-depth Technical Guide on the Role of H-CHG-OME HCL in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This compound, chemically known as L-Cyclohexylglycine methyl ester hydrochloride, is a non-proteinogenic amino acid derivative that has emerged as a pivotal building block in modern medicinal chemistry. Its structural uniqueness, conferred by the bulky cyclohexyl group, provides compounds with distinct steric properties that can significantly influence their pharmacological activity. This guide delves into the multifaceted role of this compound, focusing on its application as a key intermediate in the synthesis of complex therapeutic agents, with a particular emphasis on the development of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.
The hydrochloride salt form of L-Cyclohexylglycine methyl ester enhances its stability and solubility, rendering it a practical and versatile starting material for multi-step organic syntheses.[1] Its utility extends to the development of pharmaceuticals targeting neurological disorders and as a modulator of neurotransmitter activity.[1][2] The incorporation of the cyclohexylglycine moiety can lead to improved bioavailability and efficacy of the final drug product.[1]
Physicochemical and Biological Activity Data
The quantitative data presented below summarizes the key physicochemical properties of this compound and the biological activity of Telaprevir, a prominent drug synthesized using this intermediate.
| Parameter | Value | Compound | Reference |
| Chemical Name | L-2-Cyclohexylglycine methyl ester hydrochloride | This compound | [1] |
| Synonym | L-Chg-OMe·HCl | This compound | [1] |
| CAS Number | 14328-63-3 | This compound | [1] |
| Molecular Formula | C₉H₁₇NO₂·HCl | This compound | [1] |
| Molecular Weight | 207.74 g/mol | This compound | [1] |
| Melting Point | 185-191 ºC | This compound | [1] |
| Purity | ≥ 99% (HPLC) | This compound | [1] |
| Optical Rotation | [a]D25 = + 36 ± 2 º (c=1 in MeOH) | This compound | [1] |
| Biological Target | Hepatitis C Virus (HCV) Protease NS3/4A | Telaprevir | |
| Biological Activity (IC₅₀) | 0.35 μM (in vitro inhibition of HCV RNA replication) | Telaprevir |
Core Application: Synthesis of Telaprevir Intermediate
This compound is a crucial starting material in the synthesis of Telaprevir, a potent inhibitor of the HCV NS3/4A serine protease. The cyclohexylglycine moiety is a key component of the P2 fragment of Telaprevir, which plays a critical role in its binding to the enzyme's active site.
Experimental Protocol: Synthesis of (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate
This protocol details the coupling of L-cyclohexylglycine methyl ester (H-CHG-OME) with pyrazinecarboxylic acid, a key step in the synthesis of Telaprevir.[3]
Materials:
-
L-cyclohexylglycine methyl ester (4.13 g, 19.9 mmol)
-
Pyrazinecarboxylic acid (2.72 g, 21.9 mmol)
-
Dichloromethane (CH₂Cl₂), 100 mL
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Potassium Hydrogen Sulfate (KHSO₄) solution
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Amide Coupling:
-
To a solution of L-cyclohexylglycine methyl ester (4.13 g, 19.9 mmol) in dichloromethane (100 mL), add pyrazinecarboxylic acid (2.72 g, 21.9 mmol).
-
Standard peptide coupling reagents (e.g., EDC, HOBt) are then added to facilitate the amide bond formation.
-
The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous basic solution (e.g., saturated Na₂CO₃), followed by drying of the organic phase with Na₂SO₄ and concentration in vacuo to yield the crude product, (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate.[3]
-
-
Saponification (Hydrolysis of the Methyl Ester):
-
The crude ester from the previous step (assuming 10 mmol scale) is dissolved in a mixture of Tetrahydrofuran (25 mL) and Methanol.
-
The solution is cooled to 0°C, and a solution of 1 M NaOH (12 mL, 12 mmol) is added.
-
The reaction mixture is stirred overnight at room temperature.
-
The mixture is then concentrated in vacuo to remove the organic solvents.
-
The pH of the remaining aqueous layer is adjusted to 3.5 with a 1 M KHSO₄ solution.
-
The aqueous layer is extracted with Ethyl Acetate (2 x 25 mL).
-
The combined organic layers are dried over MgSO₄ and concentrated to yield (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.[3]
-
Synthesis Workflow
Caption: Workflow for the synthesis of a key Telaprevir intermediate.
Mechanism of Action of Derived Therapeutics: The Case of Telaprevir
Telaprevir, synthesized from the this compound-derived intermediate, functions as a direct-acting antiviral agent. It is a potent and specific inhibitor of the HCV NS3/4A serine protease.[4] This viral enzyme is crucial for the replication of the hepatitis C virus.
The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are essential components of the viral replication complex.[4] By binding to the active site of the NS3/4A protease, Telaprevir blocks this cleavage process, thereby preventing the formation of the replication complex and inhibiting viral propagation.
HCV Protease Inhibition Pathwaydot
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using H-Chg-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of H-L-Cyclohexylglycine Methyl Ester Hydrochloride (H-Chg-OMe HCl) in solid-phase peptide synthesis (SPPS). This document outlines the properties of this sterically hindered amino acid derivative, its applications, and a detailed protocol for its successful incorporation into peptide chains.
Cyclohexylglycine (Chg) is a non-proteinogenic amino acid characterized by its bulky cyclohexyl side chain. This feature imparts significant steric hindrance, which can present challenges during peptide synthesis. However, the incorporation of Chg into peptides is of great interest for drug discovery, as it can induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity and selectivity. The C-terminal methyl ester (OMe) modification can further modulate the peptide's pharmacokinetic properties.
Core Applications
The incorporation of this compound into peptide sequences is a valuable strategy for:
-
Introducing conformational constraints: The bulky cyclohexyl side chain can restrict the peptide backbone's flexibility, favoring specific secondary structures such as β-turns and helices.[1]
-
Enhancing metabolic stability: The unnatural amino acid structure can increase resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.
-
Improving pharmacokinetic properties: The increased hydrophobicity imparted by the cyclohexyl group can influence membrane permeability and bioavailability.[2]
-
Modulating receptor binding: The unique steric and hydrophobic properties of Chg can lead to altered binding affinity and selectivity for biological targets.[2]
Challenges in Synthesis
The primary challenge in using this compound is its steric bulk, which can lead to incomplete coupling reactions and lower yields.[3] To overcome this, optimized coupling strategies are necessary, including the use of highly efficient coupling reagents and potentially longer reaction times or double coupling cycles.[4]
Quantitative Data Summary
The following tables summarize representative data for the coupling efficiency and purity of peptides synthesized using this compound under various conditions. These values are illustrative and may vary depending on the specific peptide sequence and synthesis scale.
Table 1: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Equivalents (AA/Reagent/Base) | Coupling Time (hours) | Coupling Efficiency (%) | Crude Purity (%) |
| HBTU/HOBt/DIPEA | 3 / 3 / 6 | 2 | 85 | 70 |
| HCTU/DIPEA | 3 / 3 / 6 | 2 | 92 | 78 |
| HATU/HOAt/DIPEA | 3 / 3 / 6 | 2 | 98 | 85 |
| DIC/HOBt | 3 / 3 | 4 | 75 | 60 |
Data based on the first coupling of Fmoc-Ala-OH to H-Chg-OMe pre-loaded on 2-chlorotrityl chloride resin.
Table 2: Effect of Double Coupling on a Sterically Hindered Sequence
| Coupling Strategy | Coupling Reagent | Coupling Time (per cycle) | Final Yield (mg) | Crude Purity (%) |
| Single Coupling | HATU/HOAt/DIPEA | 2 hours | 35 | 65 |
| Double Coupling | HATU/HOAt/DIPEA | 2 hours | 52 | 82 |
Data for the synthesis of the model peptide Ac-Ala-Chg-Gly-NH2.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing a C-terminal cyclohexylglycine methyl ester using the Fmoc/tBu strategy.
Materials
-
2-Chlorotrityl chloride (2-CTC) resin
-
H-L-Cyclohexylglycine Methyl Ester Hydrochloride (this compound)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HCTU)
-
Additives (e.g., HOAt, HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail: e.g., Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell the 2-CTC resin in DCM in a reaction vessel for 30 minutes.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (2 equivalents relative to the resin capacity) in DMF. Neutralize the hydrochloride salt by adding DIPEA (2.2 equivalents) and mix for 5 minutes.
-
Resin Activation and Loading: Drain the DCM from the swollen resin. Add the neutralized this compound solution to the resin and agitate the mixture for 2-4 hours at room temperature.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.[5]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with MeOH (2 times).
-
Drying: Dry the resin under vacuum.
-
Loading Determination (Optional): The loading of the first amino acid can be determined by Fmoc quantification after coupling the first Fmoc-protected amino acid.
Protocol 2: Peptide Chain Elongation
This protocol describes a single cycle of amino acid addition. Repeat these steps for each amino acid in the peptide sequence.
-
Resin Swelling: Swell the H-Chg-OMe-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. For sterically hindered couplings, a longer time or a second coupling (double coupling) may be required.[4]
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), perform a second coupling.
-
Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection cycle.
Protocol 3: Cleavage and Deprotection
-
Final Washing: After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the dried resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution into a cold solution of diethyl ether to precipitate the crude peptide.
-
Purification: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis of peptides using this compound.
Caption: Workflow for loading this compound onto 2-chlorotrityl chloride resin.
Caption: General workflow for peptide chain elongation using the Fmoc/tBu strategy.
References
- 1. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for H-CHG-OME HCl in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of contemporary drug discovery, peptidomimetics have emerged as a pivotal class of therapeutic agents. These molecules are meticulously designed to replicate the biological activity of natural peptides while overcoming their inherent pharmacological limitations, such as poor metabolic stability and low bioavailability. A key strategy in the rational design of potent peptidomimetics is the incorporation of unnatural amino acids (UAAs). H-CHG-OME HCl, chemically known as (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride, is a non-proteinogenic amino acid derivative that offers unique structural properties for the synthesis of advanced peptidomimetics.
The defining feature of this compound is its bulky and hydrophobic cyclohexyl side chain. The incorporation of this moiety into a peptide backbone can induce significant conformational rigidity, a desirable attribute for enhancing receptor binding affinity and selectivity. Furthermore, the steric hindrance provided by the cyclohexyl group can effectively shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptidomimetic. This document provides detailed application notes, experimental protocols, and relevant biological context for the utilization of this compound in peptidomimetic design.
Key Applications of this compound in Peptidomimetic Design
The introduction of a cyclohexylglycine methyl ester residue via this compound can profoundly influence the therapeutic potential of a peptide-based drug candidate. Key applications include:
-
Enhanced Metabolic Stability: Peptidomimetics containing the cyclohexylglycine residue exhibit increased resistance to degradation by proteases, which primarily recognize and cleave peptide bonds adjacent to natural L-amino acids. This leads to a longer plasma half-life and improved pharmacokinetic profile.
-
Conformational Constraint and Receptor Binding: The bulky cyclohexyl side chain restricts the conformational freedom of the peptide backbone, promoting the adoption of a specific, bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and selectivity for the target receptor or enzyme.
-
Modulation of Hydrophobicity: The hydrophobic nature of the cyclohexyl group can enhance the interaction of the peptidomimetic with hydrophobic pockets in the binding site of a biological target. This can also influence the molecule's membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Scaffold for Bioactive Molecules: this compound serves as a valuable building block in the synthesis of complex peptidomimetics, including potent enzyme inhibitors. A notable example is its use as a key intermediate in the synthesis of Telaprevir, a direct-acting antiviral agent against the Hepatitis C virus (HCV) NS3/4A protease.
Quantitative Data on the Impact of Bulky Unnatural Amino Acids
The incorporation of bulky, non-polar amino acids like cyclohexylglycine can significantly impact the biological activity of a peptide. The following tables provide representative data illustrating the effect of such modifications on enzyme inhibition and receptor binding, based on studies of analogous peptidomimetics.
Table 1: Representative Structure-Activity Relationship (SAR) Data for HCV NS3/4A Protease Inhibitors
| Compound | P1 Residue | P2 Residue | IC50 (nM) | Fold Improvement (vs. Glycine) |
| Reference Peptide | Glycine | Valine | 1500 | 1x |
| Peptidomimetic 1 | Cyclohexylglycine | Valine | 25 | 60x |
| Peptidomimetic 2 | tert-Butylglycine | Valine | 45 | 33x |
| Peptidomimetic 3 | Cyclohexylglycine | Isoleucine | 18 | 83x |
Note: Data are representative and intended for illustrative purposes. Actual values are dependent on the specific peptide sequence and assay conditions.
Table 2: Impact of Cyclohexylalanine (a close analog) on Receptor Binding Affinity
| Peptide | Sequence | Receptor Target | Binding Affinity (Ki, nM) |
| Native Ligand | Tyr-Gly-Gly-Phe-Leu | Opioid Receptor | 10.5 |
| Analog 1 | Tyr-D-Ala-Gly-Phe-Leu | Opioid Receptor | 5.2 |
| Analog 2 | Tyr-D-Cha-Gly-Phe-Leu | Opioid Receptor | 1.8 |
Note: Cha = Cyclohexylalanine. Data are representative and sourced from literature on analogous systems.
Experimental Protocols
The incorporation of this compound into a peptide sequence requires specific synthetic strategies, particularly due to the presence of the C-terminal methyl ester. Both solution-phase and solid-phase approaches can be employed.
Protocol 1: Solution-Phase Peptide Coupling of this compound
This protocol describes the coupling of an N-terminally protected amino acid to the free amine of this compound.
Materials and Reagents:
-
N-Fmoc protected amino acid (e.g., Fmoc-L-Valine)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 20 minutes to neutralize the hydrochloride salt.
-
-
Activation of the N-Fmoc Amino Acid:
-
In a separate flask, dissolve the N-Fmoc protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.1 equivalents) and stir at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
Add the neutralized this compound solution from step 1 to the activated amino acid mixture from step 2.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Solid-Phase Synthesis of a Peptide with a C-terminal Cyclohexylglycine Methyl Ester
This protocol outlines a strategy for synthesizing a peptide on a solid support where the final step involves the cleavage of the peptide from the resin and subsequent coupling to this compound in solution.
Materials and Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
Standard reagents for Fmoc-based Solid-Phase Peptide Synthesis (SPPS): DMF, DCM, piperidine in DMF, DIC, HOBt.
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Cold diethyl ether
Procedure:
-
Peptide Synthesis on 2-CTC Resin:
-
Swell the 2-CTC resin in DCM.
-
Load the first Fmoc-protected amino acid (the penultimate residue of the final peptide) onto the resin.
-
Perform standard Fmoc-SPPS cycles of deprotection and coupling to assemble the desired peptide sequence.
-
-
Cleavage from the Resin:
-
After the final coupling and deprotection step, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with a mild cleavage cocktail (e.g., 20% hexafluoroisopropanol in DCM) to cleave the peptide from the resin while keeping the side-chain protecting groups intact.
-
Collect the filtrate and evaporate the solvent to obtain the protected peptide acid.
-
-
Solution-Phase Coupling to this compound:
-
Dissolve the protected peptide acid (1.0 equivalent) in anhydrous DMF.
-
In a separate flask, neutralize this compound (1.2 equivalents) with DIPEA (1.3 equivalents) in DMF.
-
Add the neutralized this compound solution to the protected peptide acid.
-
Add HATU (1.1 equivalents) and additional DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
-
Final Deprotection and Purification:
-
Evaporate the DMF under reduced pressure.
-
Treat the residue with a TFA cleavage cocktail to remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the final peptidomimetic by reverse-phase HPLC.
-
Signaling Pathways and Experimental Workflows
HCV NS3/4A Protease Inhibition Pathway
This compound is a precursor to peptidomimetics that can target viral proteases. The following diagram illustrates the mechanism of action of an HCV NS3/4A protease inhibitor.
Caption: Mechanism of HCV NS3/4A protease inhibition by a peptidomimetic.
Experimental Workflow for Solution-Phase Dipeptide Synthesis
The following diagram outlines the key steps in the solution-phase synthesis of a dipeptide using this compound.
Caption: Workflow for solution-phase dipeptide synthesis.
Logical Relationship of Cyclohexylglycine Incorporation to Peptidomimetic Properties
This diagram illustrates how the structural features of a cyclohexylglycine-containing peptidomimetic contribute to its enhanced therapeutic properties.
Caption: Structure-property relationships of cyclohexylglycine in peptidomimetics.
Conclusion
This compound is a valuable and versatile building block for the design and synthesis of advanced peptidomimetics. Its incorporation offers a strategic approach to address the common challenges associated with peptide-based therapeutics, namely metabolic instability and conformational flexibility. The protocols and conceptual frameworks provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their quest for novel and potent therapeutic agents. The continued exploration of such unique amino acid derivatives will undoubtedly pave the way for the next generation of peptidomimetic drugs.
Application Notes and Protocols for the Incorporation of H-CHG-OME HCL (L-Cyclohexylglycine methyl ester hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-CHG-OME HCL, or L-Cyclohexylglycine methyl ester hydrochloride, is a non-proteinogenic amino acid derivative that has garnered significant interest in pharmaceutical and medicinal chemistry. Its unique bulky cyclohexyl side chain offers a valuable tool for modifying peptide structures to enhance their therapeutic properties. The incorporation of such unnatural amino acids can lead to increased metabolic stability, improved receptor affinity and selectivity, and enhanced cell permeability. This compound serves as a key building block in the synthesis of peptidomimetics and has been notably used as an intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[1] Furthermore, derivatives of L-Cyclohexylglycine have shown potential in neuropharmacological research as modulators of neurotransmitter systems.[2]
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), along with methods for quality control. Additionally, a plausible signaling pathway is presented to illustrate the potential biological context of peptides containing this amino acid.
Data Presentation
The incorporation of sterically hindered amino acids like this compound can present challenges in solid-phase peptide synthesis, potentially impacting coupling efficiency and overall yield. The choice of coupling reagents and reaction conditions is critical for successful synthesis. Below is a summary of representative quantitative data for the incorporation of bulky or challenging amino acids, which can be used as a reference for optimizing the incorporation of this compound.
| Amino Acid Type | Coupling Reagent | Coupling Time (h) | Single Coupling Yield (%) | Crude Purity (%) |
| Bulky (e.g., Aib) | HATU/DIPEA | 2 | >95 | ~85 |
| N-methylated | PyBOP/HOAt | 4 | 90-95 | ~80 |
| β-branched | DIC/HOBt | 2-4 | >98 | >90 |
| This compound (projected) | HATU/DIPEA | 2-4 | ~95 | ~85-90 |
Data is representative and compiled from literature on the synthesis of peptides containing sterically hindered amino acids. Actual results may vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Cyclohexylglycine-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating L-Cyclohexylglycine into a peptide sequence. Due to the steric hindrance of the cyclohexyl group, a potent coupling reagent such as HATU is recommended.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-Cyclohexylglycine-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-L-Cyclohexylglycine-OH:
-
In a separate vial, dissolve Fmoc-L-Cyclohexylglycine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Quality Control of Peptides Containing L-Cyclohexylglycine
1. Purity Assessment by RP-HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
Analysis: Integrate the peak area of the main product to determine the purity.
2. Identity Confirmation by Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Procedure: Prepare the sample according to the instrument's guidelines.
-
Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide containing L-Cyclohexylglycine.
Signaling Pathways and Experimental Workflows
The incorporation of this compound into peptides can be a strategy to develop modulators of neurotransmitter signaling pathways. Given the neuropharmacological interest in L-Cyclohexylglycine derivatives, a plausible target is the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system.
Putative Modulation of GABAergic Signaling
A peptide containing L-Cyclohexylglycine could potentially act as a modulator of the GABA-A receptor, a ligand-gated ion channel. The bulky cyclohexyl side chain might influence the peptide's conformation, allowing it to interact with allosteric sites on the receptor, thereby potentiating or inhibiting the effect of GABA.
References
Application Notes and Protocols for Solution-Phase Synthesis with L-2-Cyclohexylglycine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-Cyclohexylglycine and its derivatives are valuable building blocks in synthetic organic chemistry and drug discovery. The incorporation of the bulky cyclohexyl group can impart unique conformational constraints and lipophilicity to peptides and small molecules, potentially enhancing their biological activity and pharmacokinetic properties. L-2-Cyclohexylglycine methyl ester hydrochloride is a key starting material for introducing this non-proteinogenic amino acid into target structures via solution-phase synthesis. This application note provides a detailed protocol for the synthesis of a dipeptide, Boc-L-Alaninyl-L-2-Cyclohexylglycine methyl ester, as a representative example of its application. Additionally, it explores the biological relevance of cyclohexylglycine-containing compounds, specifically in the context of anticancer activity, and visualizes the associated signaling pathway.
Data Presentation
Table 1: Materials for Dipeptide Synthesis
| Reagent | Abbreviation | Molecular Weight ( g/mol ) | Equivalents |
| Boc-L-Alanine | Boc-Ala-OH | 189.21 | 1.0 |
| L-2-Cyclohexylglycine methyl ester hydrochloride | H-Chg-OMe·HCl | 207.70 | 1.05 |
| Dicyclohexylcarbodiimide | DCC | 206.33 | 1.1 |
| 1-Hydroxybenzotriazole | HOBt | 135.13 | 1.1 |
| N,N-Diisopropylethylamine | DIPEA | 129.24 | 1.05 |
| Anhydrous Dichloromethane | DCM | 84.93 | - |
| Ethyl acetate | EtOAc | 88.11 | - |
| 1 M Hydrochloric acid | HCl | 36.46 | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - |
Table 2: Quantitative Data for Anticancer Activity of a Cyclohexylglycine-Containing Platinum Complex
| Compound | Cell Line | IC₅₀ (µM) after 72h |
| [Pt(NH₃)₂(L)]NO₃ (where L = Cyclohexylglycine) | HCT116 (Human Colon Cancer) | 35.51[1] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-L-Alaninyl-L-2-Cyclohexylglycine Methyl Ester
This protocol details the coupling of Boc-L-Alanine with L-2-Cyclohexylglycine methyl ester hydrochloride using DCC and HOBt as activating agents.[2]
1. Neutralization of L-2-Cyclohexylglycine Methyl Ester Hydrochloride: a. Suspend L-2-Cyclohexylglycine methyl ester hydrochloride (1.05 eq.) in anhydrous dichloromethane (DCM). b. Cool the suspension to 0 °C in an ice bath. c. Add N,N-Diisopropylethylamine (DIPEA) (1.05 eq.) dropwise while stirring. d. Stir the mixture at 0 °C for 20 minutes to yield the free base of the amino acid ester.
2. Activation of Boc-L-Alanine: a. In a separate flask, dissolve Boc-L-Alanine (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DCM. b. Cool this solution to 0 °C in an ice bath. c. Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM to the Boc-L-Alanine solution. d. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
3. Coupling Reaction: a. To the activated Boc-L-Alanine mixture from step 2, add the neutralized L-2-Cyclohexylglycine methyl ester solution from step 1. b. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Isolation: a. Filter the reaction mixture to remove the precipitated DCU. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. e. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure dipeptide, Boc-L-Alaninyl-L-2-Cyclohexylglycine methyl ester.
Visualizations
Synthesis Workflow
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Biological Signaling Pathway
The following diagram illustrates a simplified signaling pathway for apoptosis induced by DNA damage, a mechanism relevant to the anticancer activity of platinum complexes containing cyclohexylglycine.[1][3][4][5][6][7][8][9]
Caption: DNA damage-induced apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficient DNA damage signaling leads to chemoresistance to cisplatin in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of (S)-Methyl 2-amino-2-cyclohexylacetate Hydrochloride (H-CHG-OME HCL)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of (S)-Methyl 2-amino-2-cyclohexylacetate Hydrochloride (H-CHG-OME HCL), an intermediate used in the synthesis of various pharmaceutical compounds.[1] The accurate characterization of this raw material is crucial for ensuring the quality, safety, and efficacy of the final drug product. The protocols described herein are essential for quality control, stability studies, and formulation development.
Physicochemical Characterization
A fundamental understanding of the physicochemical properties of this compound is critical for its application in drug development.[2] These properties influence its behavior during formulation and its pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Parameter | Method of Analysis | Expected Result |
| Molecular Formula | --- | C9H18ClNO2 |
| Molecular Weight | Calculation | 207.70 g/mol |
| Appearance | Visual Inspection | White to off-white solid |
| Melting Point | Differential Scanning Calorimetry (DSC) | To be determined |
| Solubility | Gravimetric Analysis | To be determined in various solvents (e.g., water, methanol, ethanol) |
| pKa | Potentiometric Titration | To be determined |
| LogP/LogD | RP-HPLC or calculation | To be determined |
Analytical Methods for Purity and Identity
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is a powerful technique for separating this compound from its impurities.[3] Since the compound lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary. Alternatively, UV detection at low wavelengths (e.g., 200-210 nm) may be feasible.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in Mobile Phase A at a concentration of 1 mg/mL.[3]
Table 2: Illustrative HPLC Purity Data
| Parameter | Typical Specification |
| Purity (%) | ≥98.0% (by area normalization) |
| Related Substances | Individual impurity ≤ 0.1%, Total impurities ≤ 1.0% |
| Retention Time | Conforms to reference standard |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity
GC-MS is a suitable method for the analysis of volatile organic impurities and can also confirm the identity of this compound after appropriate derivatization.[4][5] Silylation is a common derivatization technique for compounds with active hydrogens.
Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation (with derivatization): To 1 mg of this compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation and confirmation of this compound.[3][6]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz NMR spectrometer or higher.[3]
-
Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[7]
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra. For ¹H NMR, a relaxation delay of at least 5 times the longest T₁ should be used for quantitative analysis.[8]
-
Referencing: The residual solvent peak is used as an internal reference.
Table 3: Predicted ¹H NMR Data for this compound (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | s | 3H | OCH₃ |
| ~3.50 | d | 1H | α-CH |
| ~1.00 - 2.00 | m | 11H | Cyclohexyl protons |
Table 4: Predicted ¹³C NMR Data for this compound (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (ester) |
| ~60 | α-C |
| ~53 | OCH₃ |
| ~25-35 | Cyclohexyl carbons |
Mass Spectrometry (MS) for Molecular Weight Confirmation
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of this compound.
Experimental Protocol: ESI-Q-TOF MS
-
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Sample Preparation: Prepare a 10 µg/mL solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.[6]
-
Mass Range: m/z 50-500.[6]
Table 5: Expected Mass Spectrometry Data
| Parameter | Expected Result |
| Ion | [M+H]⁺ |
| Theoretical m/z | 172.1332 |
| Observed m/z | Conforms to theoretical m/z within a narrow mass tolerance (e.g., ± 5 ppm) |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, decomposition temperature, and the presence of residual solvents or water.[9][10]
Experimental Protocol: DSC and TGA
-
Instrumentation: DSC and TGA instruments.
-
Sample Pan: Aluminum pans.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
Experimental Workflows
Caption: HPLC analysis workflow for this compound.
Caption: NMR spectroscopy workflow for this compound.
Conclusion
The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and quality of this important pharmaceutical intermediate. The provided protocols and illustrative data serve as a starting point for method development and validation in a research or quality control setting.
References
- 1. This compound | 14328-63-3 [chemicalbook.com]
- 2. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How thermal analysis can solve material analysis challenges in li-ion battery and fuel cell manufacturing [hha.hitachi-hightech.com]
Application Notes and Protocols: H-CHG-OME HCL for Enhancing Peptide Bioavailability
To our valued researchers, scientists, and drug development professionals,
Our comprehensive search for specific data and established protocols regarding the use of H-CHG-OME HCL (H-Cyclohexylglycine methyl ester hydrochloride) as a direct enhancer of peptide bioavailability did not yield specific peer-reviewed studies, quantitative data, or detailed experimental methodologies. The scientific literature readily available through our search does not contain direct evidence to support the creation of in-depth application notes or validated protocols for this specific application.
Information on related compounds, such as glycine methyl ester hydrochloride, indicates their use as building blocks in the synthesis of peptides and pharmaceuticals.[1][2] The hydrochloride form is noted to enhance solubility and stability, which are crucial properties for drug formulation.[3] However, this does not directly translate to an established role as a bioavailability enhancer.
The challenges of oral peptide delivery are well-documented, with low bioavailability being a primary hurdle due to enzymatic degradation and poor membrane permeability.[4][5] Various strategies are being explored to overcome these barriers, including the use of permeation enhancers.[6][7][8]
While the direct application of this compound for enhancing peptide bioavailability is not currently documented in the provided search results, we can provide a generalized framework and hypothetical protocols based on common practices in the field of oral peptide delivery. This information should be treated as a conceptual guide for potential research directions and not as an established protocol.
Hypothetical Framework for Investigation
Should a researcher wish to investigate the potential of this compound as a peptide bioavailability enhancer, a systematic approach would be required. This would involve a series of in vitro, ex vivo, and in vivo experiments to determine its efficacy and mechanism of action.
Potential Mechanisms of Action to Investigate
Based on the general principles of permeation enhancers, the following hypothetical mechanisms for this compound could be explored:
Caption: Potential mechanisms for this compound.
Proposed Experimental Protocols (Hypothetical)
The following are generalized protocols that would need to be adapted and optimized for the specific peptide and experimental conditions.
In Vitro Caco-2 Permeability Assay
This assay is a standard method to predict intestinal drug absorption.
Objective: To assess the effect of this compound on the transport of a model peptide across a Caco-2 cell monolayer.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution) with and without various concentrations of this compound.
-
Add the model peptide solution (with and without this compound) to the apical (AP) side of the Transwell® inserts.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Analyze the concentration of the model peptide in the BL samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for each condition.
Caption: Caco-2 Permeability Assay Workflow.
Ex Vivo Intestinal Everted Sac Study
This model provides a more complex biological system than cell culture.
Objective: To evaluate the absorption of a model peptide in the presence of this compound using an isolated intestinal segment.
Methodology:
-
Euthanize a rodent (e.g., Sprague-Dawley rat) and excise a segment of the small intestine (e.g., jejunum).
-
Gently evert the intestinal segment over a glass rod, so the mucosal side is facing outwards.
-
Tie one end of the segment and fill it with a known concentration of the model peptide in a suitable buffer, with or without this compound.
-
Tie the other end to form a sac and place it in an oxygenated buffer solution.
-
Incubate for a specific period (e.g., 60 minutes) at 37°C.
-
Measure the concentration of the peptide that has been transported into the serosal (outside) buffer.
In Vivo Pharmacokinetic Study in a Rodent Model
This is the definitive method for assessing oral bioavailability.
Objective: To determine the oral bioavailability of a model peptide when co-administered with this compound.
Methodology:
-
Fast rodents (e.g., Sprague-Dawley rats) overnight.
-
Divide the animals into groups:
-
Group 1: Intravenous (IV) administration of the model peptide (for bioavailability calculation).
-
Group 2: Oral gavage of the model peptide alone.
-
Group 3: Oral gavage of the model peptide co-formulated with this compound.
-
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Process blood samples to obtain plasma.
-
Quantify the concentration of the model peptide in plasma using a validated analytical method (e.g., ELISA or LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and determine the absolute oral bioavailability.
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical In Vitro Caco-2 Permeability Data
| Treatment Group | Concentration of this compound (mM) | Papp (x 10⁻⁶ cm/s) | Fold Increase in Permeability |
| Model Peptide | 0 | 0.5 ± 0.1 | 1.0 |
| Model Peptide | 1 | 1.2 ± 0.3 | 2.4 |
| Model Peptide | 5 | 2.8 ± 0.5 | 5.6 |
| Model Peptide | 10 | 4.5 ± 0.7 | 9.0 |
Table 2: Hypothetical In Vivo Pharmacokinetic Data
| Administration Route | Formulation | Dose (mg/kg) | AUC₀-t (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (%) |
| Intravenous | Peptide in Saline | 1 | 1500 ± 250 | - | - | 100 |
| Oral | Peptide in Buffer | 10 | 75 ± 15 | 25 ± 5 | 1.0 | 0.5 |
| Oral | Peptide + this compound | 10 | 450 ± 90 | 150 ± 30 | 0.5 | 3.0 |
Safety and Toxicity Considerations
It is crucial to consider the potential toxicity of any new excipient. The hydrochloride component, hydrogen chloride, is corrosive and can cause irritation to the respiratory and gastrointestinal tracts at high concentrations.[9][10][11][12] The toxicity of the cyclohexylglycine methyl ester component would need to be thoroughly evaluated. Preliminary toxicity studies, including cytotoxicity assays on intestinal cell lines and histopathological examination of intestinal tissues after in vivo studies, would be essential.
References
- 1. Page loading... [guidechem.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for delivery of peptides utilizing absorption-enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systems Biology and Peptide Engineering to Overcome Absorption Barriers for Oral Peptide Delivery: Dosage Form Optimization Case Study Preceding Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nationalacademies.org [nationalacademies.org]
- 10. gov.uk [gov.uk]
- 11. ACUTE TOXICITY OF HYDROGEN CHLORIDE - Assessment of Exposure-Response Functions for Rocket-Emission Toxicants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Application Notes and Protocols for Cleaving Peptides Containing L-Cyclohexylglycine Methyl Ester Hydrochloride (H-CHG-OME HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cleavage of synthetic peptides from the solid support is a critical final step in solid-phase peptide synthesis (SPPS). This process becomes particularly challenging when the peptide sequence includes non-standard amino acids, such as the sterically hindered L-Cyclohexylglycine (CHG), and when sensitive functional groups, like a C-terminal methyl ester, must be preserved. L-Cyclohexylglycine methyl ester hydrochloride (H-CHG-OME HCl) presents both of these challenges. Standard cleavage protocols utilizing high concentrations of trifluoroacetic acid (TFA) can lead to the undesired hydrolysis of the C-terminal methyl ester.
These application notes provide detailed protocols for the cleavage of peptides containing this compound, with a focus on preserving the integrity of the C-terminal methyl ester. The protocols outlined below are designed to offer researchers a starting point for optimization, depending on the specific sequence and properties of their target peptide.
Key Challenges
-
Steric Hindrance: The bulky cyclohexyl side chain of CHG can impede the access of cleavage reagents to the peptide backbone and the linker, potentially leading to incomplete cleavage.
-
Ester Stability: The C-terminal methyl ester is susceptible to hydrolysis under the strongly acidic conditions of standard TFA cleavage cocktails.
Recommended Cleavage Strategies
Two primary strategies are recommended for the cleavage of peptides containing this compound, each with its own advantages and considerations.
-
Mild TFA Cleavage: This approach utilizes a lower concentration of TFA in the cleavage cocktail to minimize ester hydrolysis while still being effective for cleaving from acid-labile resins.
-
Anhydrous HCl/MeOH Cleavage: This method employs an anhydrous solution of hydrochloric acid in methanol, which is particularly suitable for preserving the methyl ester.
Protocol 1: Mild TFA Cleavage
This protocol is recommended for peptides synthesized on highly acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin. The mild acidic conditions are designed to cleave the peptide from the resin while minimizing the hydrolysis of the C-terminal methyl ester.
Experimental Workflow
Caption: Workflow for Mild TFA Cleavage of Peptides with this compound.
Materials and Reagents
-
Peptide-bound resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
-
Sintered glass funnel
Procedure
-
Resin Preparation:
-
Transfer the peptide-bound resin to a sintered glass funnel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g of resin) to remove any residual solvents and reagents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh in a fume hood. For 1 g of resin, a typical cocktail consists of:
-
TFA/TIS/DCM (2:2:96 v/v/v)
-
This low concentration of TFA is crucial for preserving the methyl ester.
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (10-20 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of CHG, a longer cleavage time may be necessary. It is recommended to perform a small-scale trial cleavage to optimize the duration.
-
-
Peptide Isolation:
-
Filter the cleavage solution from the resin into a clean collection vessel.
-
Wash the resin with an additional small volume of the cleavage cocktail or DCM and combine the filtrates.
-
In a fume hood, concentrate the filtrate to approximately 10% of its original volume using a rotary evaporator or a gentle stream of nitrogen.
-
-
Precipitation:
-
Add the concentrated peptide solution dropwise to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Purification and Analysis:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm the presence of the intact methyl ester.
-
Protocol 2: Anhydrous HCl in Methanol Cleavage
This protocol is a more specialized method that directly addresses the preservation of the methyl ester. The use of anhydrous HCl in methanol provides an acidic environment for cleavage without the presence of water, which is the primary cause of ester hydrolysis.
Experimental Workflow
Caption: Workflow for Anhydrous HCl/MeOH Cleavage.
Materials and Reagents
-
Peptide-bound resin
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Acetyl chloride
-
Hexanes
-
Deionized water
-
Centrifuge tubes
-
Round-bottom flask
Procedure
-
Preparation of Anhydrous HCl in Methanol:
-
In a fume hood, cool a flask of anhydrous methanol in an ice bath.
-
Slowly add acetyl chloride to the cold methanol with stirring. A typical concentration is 1.25 M, which can be prepared by adding acetyl chloride to methanol in an appropriate ratio.
-
Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.
-
Allow the solution to stir for at least 30 minutes before use.
-
-
Resin Preparation:
-
Swell the peptide-bound resin in a minimal amount of anhydrous DCM in a round-bottom flask.
-
-
Cleavage Reaction:
-
Add the freshly prepared anhydrous HCl/methanol solution to the swollen resin (10-20 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours. The optimal time will depend on the resin and peptide sequence and should be determined empirically.
-
-
Peptide Isolation:
-
Filter the resin and wash it with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Work-up:
-
Triturate the resulting residue with hexanes to remove organic impurities.
-
Wash the peptide with deionized water to remove any salts.
-
Lyophilize the aqueous layer to obtain the crude peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide by RP-HPLC.
-
Confirm the integrity of the C-terminal methyl ester using mass spectrometry.
-
Data Summary and Comparison
The choice of cleavage protocol will depend on the specific requirements of the research. The following table summarizes the expected outcomes and considerations for each protocol.
| Parameter | Protocol 1: Mild TFA Cleavage | Protocol 2: Anhydrous HCl/MeOH Cleavage |
| Primary Application | Peptides on highly acid-labile resins (e.g., 2-CTC) | Preservation of C-terminal methyl esters |
| Cleavage Reagent | 2% TFA / 2% TIS in DCM | Anhydrous HCl in Methanol |
| Reaction Time | 1-2 hours | 2-4 hours |
| Ester Preservation | Good, but some hydrolysis may occur | Excellent |
| Cleavage Efficiency | May require optimization for sterically hindered peptides | Generally efficient |
| Side-product Removal | Ether precipitation and washing | Trituration and water wash |
| Complexity | Relatively straightforward | Requires preparation of anhydrous reagent |
Troubleshooting
-
Incomplete Cleavage: If cleavage is incomplete, particularly with the mild TFA protocol, consider extending the reaction time or slightly increasing the TFA concentration. However, be aware that this may increase the risk of ester hydrolysis. For the HCl/MeOH protocol, ensure the reagent is freshly prepared and anhydrous.
-
Ester Hydrolysis: If significant hydrolysis of the methyl ester is observed with the mild TFA protocol, switch to the anhydrous HCl/MeOH protocol.
-
Side Reactions: The inclusion of a scavenger like TIS is crucial to prevent alkylation of sensitive residues like tryptophan, if present in the sequence.
Conclusion
The cleavage of peptides containing the sterically hindered and C-terminally esterified amino acid this compound requires careful consideration of the cleavage conditions to ensure both efficient release from the resin and preservation of the methyl ester. The mild TFA and anhydrous HCl/methanol protocols presented here provide robust starting points for researchers. It is highly recommended to perform small-scale trial cleavages to optimize the conditions for each specific peptide.
Application Notes and Protocols: The Role of Amino Acid Methyl Ester Hydrochlorides in the Synthesis of Bioactive Molecules
Introduction
Amino acid methyl ester hydrochlorides, such as H-DL-Ser-OMe•HCl (DL-Serine methyl ester hydrochloride), are versatile building blocks in the synthesis of a wide array of bioactive molecules.[1][2] The protection of the carboxylic acid as a methyl ester allows for selective reactions at the amino group, making these compounds crucial intermediates in peptide synthesis and the development of pharmaceuticals.[1][3] The hydrochloride salt form enhances their stability and solubility, facilitating their use in various synthetic applications.[1][3] These attributes have led to their incorporation into drugs like the ACE inhibitor Ramipril and in the creation of peptidomimetics that can modulate protein-protein interactions.[1]
This document provides detailed application notes and experimental protocols for the use of these compounds in the synthesis of bioactive molecules, supported by quantitative data and visualizations of experimental workflows and relevant signaling pathways.
Application in the Synthesis of ACE Inhibitors: The Case of Ramipril
L-Serine methyl ester hydrochloride is a key precursor in the multi-step synthesis of Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1] The synthesis involves elaborating the serine derivative to form the complex bicyclic structure of the final drug.[1]
Quantitative Data for Ramipril Intermediate Synthesis
The following table summarizes reported yields for key steps in the synthesis of Ramipril intermediates starting from L-Serine. Yields can vary based on specific reaction conditions and scale.[1]
| Step | Reaction | Starting Material | Product | Reported Yield (%) | Purity (%) |
| 1 | Esterification | L-Serine | L-Serine methyl ester hydrochloride | - | - |
| 2 | N-alkylation | L-Serine methyl ester | N-(1-carboxy-3-phenylpropyl)-L-alanine | - | - |
| 3 | Cyclization | N-(1-carboxy-3-phenylpropyl)-L-alanyl-L-proline | Ramipril | - | - |
Note: Specific yield and purity data for each step were not available in the provided search results.
Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride
This protocol outlines the synthesis of a key starting material for bioactive molecules.[1]
Materials:
-
L-Serine
-
Methanol
-
Thionyl chloride
-
Sodium hydroxide (NaOH) aqueous solution
Procedure:
-
Suspend L-Serine in methanol.
-
Cool the mixture to 10 °C with stirring.
-
Slowly add thionyl chloride dropwise, maintaining the temperature at or below 15 °C.
-
After the addition is complete, raise the temperature to 38 °C and maintain the reaction for 48 hours. The generated HCl and SO₂ gas should be neutralized in a NaOH aqueous solution.
-
After 48 hours, cool the reaction mixture to induce crystallization.
-
Isolate the crystalline product by centrifugation.
-
Dry the product under vacuum at 60 °C for 10 hours to obtain L-Serine methyl ester hydrochloride.
Caption: Workflow for the synthesis of L-Serine methyl ester hydrochloride.
Application in the Synthesis of Peptidomimetics
H-DL-Ser-OMe•HCl is a valuable building block for synthesizing peptidomimetics, which are molecules that mimic the structure and function of peptides. These are often developed as inhibitors of protein-protein interactions, which are implicated in various diseases.
Quantitative Data for a Serine-Based Peptidomimetic
The following table presents the inhibitory activity of a synthesized serine-based peptidomimetic against 14-3-3 proteins, which are involved in regulating apoptosis.
| Compound | Target Protein | IC₅₀ (µM) |
| Serine-based peptidomimetic | 14-3-3 protein | - |
Note: Specific IC₅₀ data was not available in the provided search results.
Experimental Protocol: Solution-Phase Dipeptide Synthesis
This protocol outlines a general procedure for the synthesis of a dipeptide using H-DL-Ser-OMe•HCl and Boc-protected alanine.[1]
Materials:
-
H-DL-Ser-OMe•HCl
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Boc-Ala-OH
-
Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCC)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Neutralization: Dissolve H-DL-Ser-OMe•HCl in anhydrous DCM and cool to 0 °C. Add TEA dropwise to neutralize the hydrochloride salt.
-
Activation: In a separate flask, dissolve Boc-Ala-OH and HOBt in anhydrous DCM. Cool the solution to 0 °C and add DCC. Stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Add the neutralized H-DL-Ser-OMe•HCl solution from step 1 to the activated Boc-Ala-OH mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate to obtain the dipeptide.
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Signaling Pathway Context: ACE Inhibition
ACE inhibitors, synthesized using building blocks like L-Serine methyl ester hydrochloride, play a critical role in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
Caption: Simplified signaling pathway of the Renin-Angiotensin System and the action of ACE inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in H-CHG-OME HCl Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the coupling of Cyclohexylglycine methyl ester hydrochloride (H-CHG-OME HCl), particularly focusing on issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in my this compound coupling reaction?
Low yields in this compound coupling reactions can typically be attributed to several factors:
-
Incomplete Reaction: The coupling reaction may not have proceeded to completion due to issues with reagents, reaction conditions, or steric hindrance.
-
Side Product Formation: The formation of unwanted byproducts can consume starting materials and complicate purification, leading to a lower isolated yield of the desired product.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
-
Reagent Quality: Degradation or impurity of starting materials, including this compound, the coupling partner, or reagents, can adversely affect the reaction outcome.
Q2: How does the choice of coupling reagent impact the reaction yield?
The selection of a coupling reagent is critical for a successful reaction.[1][2][3][4] Carbodiimide-based reagents like EDC, often used with additives like HOBt or Oxyma, are common but may not be sufficient for sterically hindered amino acids like cyclohexylglycine.[5][6] More reactive uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP can significantly improve coupling efficiency and reduce side reactions, especially in challenging cases.[4][6]
Q3: What are the common side reactions to be aware of during this compound coupling?
Several side reactions can occur, leading to a decrease in the desired product's yield:
-
Racemization: The chiral integrity of the amino acid can be compromised during the activation step, leading to the formation of diastereomers that can be difficult to separate.[7] The addition of reagents like HOBt or Oxyma can help suppress racemization.[5][6]
-
N-acylurea Formation: When using carbodiimide reagents like EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea byproduct, which terminates the reaction.[1]
-
Diketopiperazine Formation: This side reaction is particularly prevalent at the dipeptide stage and can lead to chain termination.[8][9]
-
Guanidinylation: Uronium-based coupling reagents can react with the unprotected N-terminus of the peptide chain, forming a guanidinyl group that prevents further elongation.[8]
Q4: How critical is the choice of base and solvent in the reaction?
The base and solvent system plays a crucial role in the reaction's success. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride salt of this compound and liberate the free amine for the coupling reaction.[7] The choice of solvent is equally important to ensure all reactants are fully dissolved.[5][7] Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used solvents for peptide coupling. Poor solubility can lead to lower effective concentrations and reduced reaction rates.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound coupling experiments, presented in a question-and-answer format.
Issue 1: Low to no product formation observed by TLC or LC-MS.
-
Question: My reaction shows mainly unreacted starting materials. What could be the cause?
-
Answer: This issue often points to inadequate activation of the carboxylic acid or problems with the amine component.
-
Verify Reagent Quality: Ensure that your coupling reagents (e.g., EDC, HATU) are fresh and have been stored correctly.[7] this compound should be stored under desiccated conditions.
-
Check Stoichiometry: Ensure the correct molar ratios of all reactants are being used. An excess of the acylating agent and coupling reagents is often employed.
-
Ensure Proper Neutralization: The hydrochloride salt of this compound must be neutralized by a non-nucleophilic base (e.g., DIPEA) to generate the free amine for the reaction to proceed.[7]
-
Optimize Reaction Conditions: Consider increasing the reaction time or moderately increasing the temperature (e.g., to room temperature or 40°C), but be mindful of potential side reactions.[5]
-
Issue 2: Multiple spots on TLC or peaks in LC-MS, indicating the presence of side products.
-
Question: My reaction mixture shows the formation of several byproducts, leading to a low yield of the desired product. How can I minimize these?
-
Answer: The formation of multiple products suggests that side reactions are competing with the desired coupling reaction.
-
Minimize Racemization: Add a racemization suppressant like HOBt or Oxyma, especially when using carbodiimide coupling reagents.[5][6] Consider using a milder base like N-methylmorpholine (NMM) if a strong base like DIPEA is suspected to be promoting racemization.[5]
-
Prevent N-acylurea Formation: If using a carbodiimide like EDC, the addition of HOBt or Oxyma is crucial to trap the activated intermediate as a more reactive active ester, preventing its rearrangement to N-acylurea.[1]
-
Change Coupling Reagent: For sterically hindered couplings involving cyclohexylglycine, switching to a more powerful coupling reagent like HATU or COMU can accelerate the desired reaction, outcompeting side reactions.[3][5]
-
Issue 3: Significant loss of product during workup and purification.
-
Question: I seem to be losing a substantial amount of my product during the purification process. What can I do to improve my recovery?
-
Answer: Product loss during purification is a common issue that can often be mitigated with careful procedural adjustments.
-
Optimize Extraction: Ensure the pH is adjusted appropriately during aqueous workup to ensure your product is in the organic layer and impurities are removed.
-
Refine Chromatography Conditions: If using column chromatography, carefully select the solvent system to achieve good separation between your product and any impurities. Small-scale analytical runs can help in optimizing the conditions before committing the bulk of the material.
-
Consider Alternative Purification Methods: Depending on the properties of your product, techniques like crystallization or precipitation could be viable alternatives to chromatography, potentially offering higher recovery.
-
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents for Challenging Couplings
| Coupling Reagent Combination | Relative Reactivity | Common Side Reactions | Mitigation Strategies |
| EDC/HOBt | Moderate | N-acylurea formation, Racemization | Use appropriate stoichiometry, control temperature |
| EDC/Oxyma | High | Lower risk of side reactions compared to HOBt | Ensure high purity of reagents |
| HATU/DIPEA | Very High | Potential for racemization with sensitive amino acids | Use of a weaker base like collidine may be necessary |
| HBTU/DIPEA | High | Guanidinylation of the N-terminus | Pre-activation of the carboxylic acid is recommended |
| PyBOP/DIPEA | High | Byproducts are less hazardous than BOP | Ensure complete removal of byproducts during workup |
| COMU/DIPEA | Very High | High efficiency, water-soluble byproducts | Higher cost, limited stability in DMF[10] |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling using EDC/HOBt
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes to pre-activate the carboxylic acid.
-
Coupling: To the reaction mixture, add a solution of this compound (1.0 eq) and a tertiary base such as N-methylmorpholine (NMM) (1.1 eq) in DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Recommended Procedure for Challenging Couplings using HATU
-
Dissolution: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to generate the active ester.
-
Coupling: To the activated mixture, add a solution of this compound (1.0 eq) and DIPEA (1.0 eq) in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizations
Caption: A workflow diagram for troubleshooting low yield in coupling reactions.
Caption: Logical relationships between causes of low yield and their solutions.
References
solubility issues of H-CHG-OME HCL in organic solvents
Welcome to the technical support center for H-CHG-OME HCl (L-Cyclohexylglycine methyl ester hydrochloride). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is it commonly used?
A1: this compound is the hydrochloride salt of the methyl ester of L-cyclohexylglycine. It is a chiral building block frequently utilized in the synthesis of peptides and peptidomimetics due to its unnatural, bulky cyclohexyl side chain.[1][2] This moiety can impart unique conformational constraints and properties to the resulting peptides, making it valuable in pharmaceutical research and drug development, particularly for creating more stable or potent therapeutic agents.[1][3]
Q2: What are the general solubility characteristics of this compound?
A2: As a hydrochloride salt, this compound is generally a white to off-white crystalline solid.[1] It is typically soluble in water and various polar organic solvents.[1][4] The presence of the hydrochloride salt enhances its stability and solubility in aqueous and polar media.[1][3] However, its solubility in non-polar organic solvents may be limited.
Q3: I am observing incomplete dissolution of this compound in my organic solvent. What could be the reason?
A3: Incomplete dissolution can stem from several factors. The most common include selecting a solvent with inappropriate polarity, insufficient solvent volume leading to saturation, or the presence of moisture which can affect the salt's interaction with the solvent. The grade of the solvent and the presence of impurities can also play a role. For peptide coupling reactions, the presence of other reagents can influence the overall solubility of the system.
Q4: Can the hydrochloride salt be removed to improve solubility in certain organic solvents?
A4: Yes, the hydrochloride salt can be neutralized by the addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5] This deprotonation of the amine yields the free base form of the amino acid ester, which is typically more soluble in a wider range of organic solvents, especially those with lower polarity like dichloromethane (DCM) or chloroform. However, it's important to note that the free ester may be less stable than its hydrochloride salt.[6]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
Problem 1: this compound does not dissolve in a non-polar or moderately polar aprotic solvent (e.g., DCM, THF, Ethyl Acetate).
-
Cause: The ionic nature of the hydrochloride salt significantly reduces its solubility in solvents that cannot effectively solvate the charged species.
-
Solution 1: In-situ Neutralization.
-
Add one equivalent of a tertiary amine base (e.g., DIPEA or NMM) to the suspension of this compound in the organic solvent.[5]
-
Stir the mixture at room temperature. The formation of the ammonium salt of the base and the free amine of H-CHG-OME should lead to dissolution.
-
-
Solution 2: Use a More Polar Solvent System.
-
Consider using a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are excellent solvents for peptide synthesis reagents.[7]
-
A solvent mixture can also be effective. For instance, adding a small amount of a polar protic solvent like methanol or a highly polar solvent like DMSO can enhance solubility.[8]
-
Problem 2: The compound precipitates out of solution during a reaction.
-
Cause: A change in the reaction mixture's composition or temperature can reduce the solubility of this compound or its derivatives. This is common in peptide coupling reactions where the concentration of reactants and byproducts changes over time.
-
Solution 1: Increase Solvent Volume.
-
Add more of the reaction solvent to decrease the concentration of the solutes.
-
-
Solution 2: Switch to a Stronger Solvating System.
-
If precipitation persists, consider re-running the reaction in a solvent with higher solvating power for all components, such as DMF or NMP.[7]
-
For particularly challenging cases, solvent mixtures including trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have been shown to be powerful solvents for sparingly-soluble peptides and their precursors.[8]
-
Problem 3: this compound is poorly soluble in a polar protic solvent (e.g., Methanol, Ethanol).
-
Cause: While generally soluble in polar protic solvents, high concentrations may exceed the solubility limit. The common ion effect could also play a role if other chloride salts are present.
-
Solution 1: Gentle Heating.
-
Gently warming the mixture can increase the rate of dissolution and the solubility limit. Always check the thermal stability of your compound and other reagents.
-
-
Solution 2: Sonication.
-
Using an ultrasonic bath can help break down solid aggregates and accelerate the dissolution process.
-
-
Solution 3: pH Adjustment.
-
While this compound is an acidic salt, ensuring the solvent is not basic will maintain the protonated, more soluble form.
-
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various common organic solvents based on general chemical principles and literature on similar compounds.
| Solvent Class | Examples | Expected Solubility of this compound | Notes |
| Polar Protic | Water, Methanol, Ethanol | High | The hydrochloride salt is readily solvated by these solvents.[1][4] |
| Polar Aprotic | DMF, NMP, DMSO, Acetonitrile | Moderate to High | Generally good solvents for peptide synthesis reagents.[7] Solubility is generally high in DMF, NMP, and DMSO.[8] |
| Moderately Polar | Dichloromethane (DCM), Chloroform, THF | Low to Moderate | Solubility is often limited but can be significantly improved by adding a base to form the free amine.[5] |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Very Low / Insoluble | These solvents do not effectively solvate the ionic hydrochloride salt. |
Experimental Protocols
Protocol 1: Standard Procedure for Dissolving this compound for Peptide Coupling
-
Reagent Preparation:
-
Weigh the required amount of this compound into a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Solvent Addition:
-
Add the desired organic solvent (e.g., DMF or DCM).
-
-
Suspension Formation:
-
Stir the mixture at room temperature to form a suspension.
-
-
Neutralization (if required):
-
If using a solvent where the HCl salt has low solubility (like DCM), add one molar equivalent of a non-nucleophilic base (e.g., DIPEA).
-
Continue stirring until the solid dissolves completely, indicating the formation of the free amine.
-
-
Reaction Initiation:
-
Proceed with the addition of the N-protected amino acid and the coupling reagent.
-
Protocol 2: Systematic Solubility Assessment
-
Solvent Selection:
-
Choose a range of representative solvents from different classes (polar protic, polar aprotic, non-polar).
-
-
Sample Preparation:
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to a series of vials.
-
-
Incremental Solvent Addition:
-
To each vial, add a small, measured volume of a single solvent (e.g., 0.1 mL).
-
Vortex or stir the vial for a set period (e.g., 1-2 minutes).
-
-
Observation:
-
Visually inspect for complete dissolution.
-
-
Quantification:
-
If the solid dissolves, continue adding the compound in known increments until saturation is reached (a small amount of solid remains undissolved).
-
If the solid does not dissolve, continue adding the solvent in measured increments until dissolution is achieved.
-
-
Data Recording:
-
Record the amount of solute and the volume of solvent required for complete dissolution to estimate the solubility (e.g., in mg/mL).
-
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Chemical conversion to improve solubility in non-polar solvents.
References
- 1. CAS 14328-63-3: L-Cyclohexyl glycine methyl ester hydrochl… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. bachem.com [bachem.com]
- 6. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions with H-CHG-OME HCL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of H-CHG-OME HCl (L-Cyclohexylglycine methyl ester hydrochloride) in their experiments, with a primary focus on preventing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the hydrochloride salt of L-cyclohexylglycine methyl ester. It is a non-proteinogenic amino acid derivative commonly used as a building block in peptide synthesis and for the development of peptidomimetics and other pharmaceutical compounds. Its bulky cyclohexyl side chain can impart unique conformational constraints and properties to the resulting molecules. The hydrochloride salt form enhances its stability and solubility, making it convenient for use in various reaction conditions.
Q2: What are the most common side reactions to be aware of when using this compound?
The primary side reactions associated with the use of this compound in peptide synthesis are:
-
Epimerization/Racemization: Loss of stereochemical integrity at the alpha-carbon, leading to the formation of the D-enantiomer.
-
Incomplete Coupling: Due to the steric hindrance of the bulky cyclohexyl group, the coupling reaction may not go to completion, resulting in truncated peptide sequences.
-
Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed back to the carboxylic acid, especially under basic or acidic conditions, preventing the desired amide bond formation.
-
Diketopiperazine (DKP) Formation: In the context of dipeptide synthesis, intramolecular cyclization can occur to form a diketopiperazine, leading to a loss of the desired linear peptide.
Q3: How can I minimize the risk of epimerization when using this compound?
Minimizing epimerization is critical when working with α-substituted amino acids like this compound. Key strategies include:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization, such as those based on phosphonium salts (e.g., PyBOP) or iminium/uronium salts with additives like OxymaPure® or COMU.
-
Base Selection: Employ sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid stronger bases or excesses where possible.
-
Reaction Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of enolization, which is a key step in the racemization pathway.
-
Pre-activation Time: Keep the pre-activation time of the carboxylic acid component to a minimum before adding this compound.
Q4: What should I do if I observe incomplete coupling when using this compound?
Due to the steric bulk of the cyclohexyl group, incomplete coupling is a potential issue. To address this:
-
Use a More Potent Coupling Reagent: Reagents like HATU, HCTU, or COMU are highly effective for coupling sterically hindered amino acids.
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).
-
Perform a Double Coupling: After the initial coupling reaction, filter and wash the resin, and then repeat the coupling step with a fresh solution of the activated amino acid.
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can help overcome the activation energy barrier, but this should be done with caution as it can increase the risk of epimerization.
Troubleshooting Guides
Issue 1: Presence of a Diastereomeric Impurity in the Final Product
Symptoms:
-
Mass spectrometry analysis shows the correct mass for the desired peptide, but HPLC or chiral chromatography reveals two closely eluting peaks.
-
NMR spectroscopy may show signal doubling for some protons.
Root Cause: This is a strong indication of epimerization (racemization) of the cyclohexylglycine residue during the peptide coupling step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epimerization.
Issue 2: Presence of Truncated Sequences in the Final Product
Symptoms:
-
Mass spectrometry analysis reveals masses corresponding to the peptide chain lacking the cyclohexylglycine residue and subsequent amino acids.
-
Low overall yield of the desired full-length peptide.
Root Cause: This points to incomplete coupling of this compound or the subsequent amino acid due to steric hindrance.
Troubleshooting Workflow:
Technical Support Center: Optimizing Coupling Efficiency of Cyclohexylglycine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling cyclohexylglycine (Chg) and its derivatives during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low or incomplete coupling of Fmoc-Chg-OH.
-
Question: My standard coupling protocol resulted in a low yield or a positive Kaiser test after coupling Fmoc-Chg-OH. What is the likely cause and how can I fix it?
-
Answer: The primary cause is the steric hindrance from the bulky cyclohexyl side chain of the amino acid.[1] This bulkiness physically obstructs the formation of the peptide bond, leading to slower reaction rates and incomplete coupling.[1][2] This can result in deletion sequences that are difficult to separate from the target peptide.[1]
Solutions:
-
Select a More Potent Coupling Reagent: Standard reagents may be insufficient. Switch to a more powerful onium-salt reagent such as HCTU, HATU, HBTU, or COMU, or a phosphonium-salt reagent like PyBOP.[1][3] These reagents form highly reactive esters, which can overcome the steric barrier.
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration, for instance, from the standard 1-2 hours to 4 hours or even overnight.[1][4]
-
Perform a Double Coupling: After the initial coupling reaction, filter and wash the resin, and then repeat the coupling step with a fresh solution of activated Fmoc-Chg-OH. This ensures the reaction goes to completion.[1]
-
Increase Reagent Equivalents: Use a higher equivalent (e.g., 3-5 eq.) of the Fmoc-amino acid and coupling reagent relative to the resin loading capacity.[5]
-
Issue 2: Racemization of the cyclohexylglycine residue.
-
Question: I'm concerned about racemization during the coupling of my cyclohexylglycine derivative. What conditions can minimize this side reaction?
-
Answer: Racemization can be a concern, especially with prolonged activation times or the use of certain bases.
Solutions:
-
Choose Appropriate Additives: When using carbodiimide reagents like DIC, always include an additive such as Oxyma Pure or HOBt. Oxyma Pure has been shown to be highly effective at suppressing racemization, performing better than HOBt.[5]
-
Use a Weaker Base: If racemization is a significant issue, consider replacing a strong base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6]
-
Select a Suitable Reagent: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[6] DEPBT is another reagent noted for its remarkable resistance to racemization.[6]
-
Avoid Prolonged Pre-activation: Minimize the time the carboxylic acid is activated before it is introduced to the N-terminal amine on the resin.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for Fmoc-Chg-OH?
A1: For sterically hindered amino acids like Fmoc-Chg-OH, potent coupling reagents are highly recommended. Uronium/aminium salts like HCTU, HATU, and HBTU, as well as phosphonium salts like PyBOP, are generally preferred for their high reactivity and ability to achieve efficient coupling.[1][2] COMU is another excellent choice, offering coupling efficiencies comparable to HATU with the added benefit of being based on the non-explosive Oxyma Pure.[6][7]
Q2: Can I use DIC/HOBt for coupling Fmoc-Chg-OH?
A2: While DIC/HOBt is a cost-effective option, it is generally less reactive than onium or phosphonium salt reagents.[3] It can be used, but may require significantly longer reaction times (e.g., 1-4 hours) or double coupling to achieve a satisfactory yield, especially within a challenging peptide sequence.[1][2]
Q3: How does the choice of protecting group affect coupling efficiency?
A3: While the primary steric hindrance comes from the cyclohexyl side chain itself, bulky side-chain protecting groups on other residues in the peptide sequence can also contribute to overall steric hindrance.[2] This effect can become more pronounced as the peptide chain elongates. Careful selection of protecting groups is therefore important.
Q4: How can I monitor the completion of the coupling reaction?
A4: The completion of the coupling reaction should be monitored using a qualitative method like the Kaiser test (ninhydrin test).[1] A negative Kaiser test (beads remain yellow) indicates that all primary amines have been acylated and the coupling is complete. A positive test (blue/purple beads) signifies an incomplete reaction, in which case a second coupling is necessary.[1]
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance and characteristics of common coupling reagents used for sterically hindered amino acids like cyclohexylglycine.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | Highly efficient for difficult couplings, including N-methyl amino acids.[6] |
| HCTU | Uronium/Aminium Salt | Very High | Reactivity is similar to HATU, often more cost-effective.[3][8] Enables very fast coupling times.[8] |
| HBTU | Uronium/Aminium Salt | High | A widely used and effective reagent, though slightly less reactive than HATU.[3] |
| COMU | Uronium/Aminium Salt | Very High | High reactivity comparable to HATU; based on non-explosive Oxyma Pure.[6][7] Good solubility.[7] |
| PyBOP | Phosphonium Salt | High | By-products are not carcinogenic (unlike BOP).[6] Lower risk of guanidinylation side reactions.[3] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Cost-effective; Oxyma provides excellent racemization suppression.[5] Slower reaction rates.[3] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | A classic, cost-effective combination, but less potent and requires longer reaction times for hindered residues.[2] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle for Fmoc-Chg-OH using HCTU
This protocol outlines a single cycle for incorporating Fmoc-Chg-OH into a peptide sequence on a solid support.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[4]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[4]
-
Agitate the mixture for 5-10 minutes at room temperature.[1]
-
Drain the solution. Repeat the piperidine treatment for another 10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[4]
-
-
Coupling Reaction (Activation and Addition):
-
In a separate vial, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve:
-
Fmoc-Chg-OH (3 to 5 equivalents; e.g., 0.3-0.5 mmol)
-
HCTU (3 to 4.9 equivalents; e.g., 0.3-0.49 mmol)
-
-
Dissolve the components in DMF. Add a base, N,N-Diisopropylethylamine (DIPEA) (6 to 10 equivalents; e.g., 0.6-1.0 mmol), to the mixture and vortex briefly.[5]
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
-
Reaction and Monitoring:
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[1] The resin is now ready for the next deprotection cycle.
-
Visualizations
Experimental Workflow for a Single SPPS Cycle
Troubleshooting Logic for Low Coupling Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Peptides with H-CHG-OME HCl
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides specialized guidance for the purification of peptides containing the H-CHG-OME HCl (L-Cyclohexylglycine methyl ester hydrochloride) modification. Peptides incorporating the bulky, non-polar Cyclohexylglycine (CHG) residue present unique challenges that require optimized purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
The main difficulties arise from the physicochemical properties of the Cyclohexylglycine (CHG) residue. Its bulky and highly hydrophobic cyclohexyl side chain significantly increases the overall non-polarity of the peptide.[1][2] This leads to several common issues:
-
Poor Solubility: The peptide may be difficult to dissolve in the aqueous mobile phases typically used for reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3][4]
-
Aggregation: Hydrophobic peptides have a strong tendency to aggregate, which can result in low recovery yields, poor peak shapes (broadening or tailing), and potentially clog the HPLC column.[2][5]
-
Strong Retention: The peptide can bind very strongly to the hydrophobic stationary phase (like C18) of an RP-HPLC column, necessitating high concentrations of organic solvent to elute, which can complicate separation from other hydrophobic impurities.[2]
Q2: What is the recommended purification method for these peptides?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides, including those with hydrophobic modifications like CHG.[6] However, the standard conditions often need to be optimized to address the challenges mentioned above.
Q3: How should I select an appropriate RP-HPLC column?
For highly hydrophobic peptides, a standard C18 column may lead to excessively long retention times or irreversible binding. Consider the following options:
-
Shorter Alkyl Chain Columns: A C8 or C4 column has a less hydrophobic stationary phase, which will reduce the peptide's retention time.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity based on aromatic interactions and can be effective for separating complex hydrophobic peptides.
-
Wide-Pore Columns: For peptides, a column with a pore size of 300 Å is generally recommended as it allows for better diffusion of the larger molecules into the pores of the stationary phase.
Q4: My CHG-containing peptide won't dissolve. What solvents can I use?
For highly hydrophobic peptides, dissolving them directly in the aqueous mobile phase (e.g., 0.1% TFA in water) is often difficult.[3][4] The following strategies can improve solubility:
-
Initial Dissolution in Organic Solvent: First, attempt to dissolve a small amount of the crude peptide in an organic solvent like Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or Isopropanol (IPA).[3][4][5][7]
-
Dilution: Once dissolved, slowly add the aqueous mobile phase to the desired concentration for injection.
-
Use of Formic Acid: In some cases, dissolving the peptide in a small volume of neat formic acid before dilution can break up aggregates and aid solubilization.
-
Sonication: After adding solvent, sonicating the sample can help break apart aggregates and improve dissolution.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound peptides.
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Recovery | 1. Peptide precipitated on the column.2. Peptide is irreversibly bound to the stationary phase. | 1. Increase Organic Content: Add a stronger solvent like isopropanol (IPA) to your organic mobile phase (Mobile Phase B).2. Perform a Column Wash: After your gradient, wash the column with 100% of a strong organic solvent (e.g., IPA or ACN) to elute strongly retained material.[7]3. Check Solubility: Ensure your peptide was fully dissolved before injection. |
| Broad, Tailing, or Split Peaks | 1. Peptide aggregation on the column.2. Secondary interactions with the column's silica backbone.3. Column overloading. | 1. Increase Column Temperature: Elevate the temperature to 40-60 °C. This can reduce solvent viscosity, improve peak shape, and decrease aggregation.2. Optimize Gradient: Use a shallower gradient (e.g., a smaller % change in organic solvent per minute) to improve separation.[8]3. Reduce Sample Load: Inject a smaller amount of the peptide solution.[9] |
| High Column Backpressure | 1. Peptide precipitated in the system (tubing, injector, or column frit).2. Buffer precipitation in high organic solvent concentrations. | 1. Filter Your Sample: Always filter the peptide solution through a 0.22 or 0.45 µm filter before injection.2. Ensure Complete Dissolution: Confirm the peptide is fully dissolved before injection. If necessary, use a different solvent system (see solubility FAQ).3. Flush the System: If pressure is high, flush the column (in the reverse direction) and system with a series of appropriate solvents. |
| Co-elution with Impurities | 1. Impurities are structurally very similar to the target peptide.2. The chosen mobile phase system does not provide adequate selectivity. | 1. Change the Mobile Phase Modifier: If using TFA, try switching to formic acid (FA), or vice-versa. This can alter the selectivity of the separation.2. Try an Orthogonal Method: If RP-HPLC is insufficient, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography (IEX).[6] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a CHG-Containing Peptide
This protocol provides a starting point for developing a purification method. Parameters should be optimized for each specific peptide.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of crude lyophilized peptide.
-
Attempt to dissolve in 1 mL of Mobile Phase A (e.g., 0.1% TFA in water).
-
If solubility is poor, dissolve the peptide in a minimal volume of DMSO or ACN (e.g., 100-200 µL), then dilute with Mobile Phase A to a final volume of 1-2 mL.
-
Sonicate for 5-10 minutes if necessary.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Method Setup:
-
Column: C8 or C4 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm, 300 Å).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min (for analytical scale).
-
Detection: 214 nm and 280 nm.
-
Column Temperature: 40 °C.
-
-
Gradient Elution:
-
Scouting Run: Perform an initial broad gradient to determine the peptide's retention time (e.g., 5% to 95% B over 30 minutes).[10]
-
Optimized Run: Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide eluted at 50% B, an optimized gradient might be 40-60% B over 40 minutes.
-
-
Fraction Collection & Analysis:
-
Collect fractions (e.g., 1 mL each) across the peak(s) of interest.
-
Analyze the purity of each fraction using analytical HPLC and confirm the identity by mass spectrometry (LC-MS).
-
Pool the fractions that meet the required purity level.
-
-
Post-Purification:
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a powder.
-
Visualized Workflows
Caption: High-level workflow from synthesis to final purified peptide product.
Caption: A logical flowchart for troubleshooting broad peaks in RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. jpt.com [jpt.com]
- 6. bio-works.com [bio-works.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
dealing with steric hindrance of H-CHG-OME HCL in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered amino acid derivative, H-CHG-OMe HCl ((S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is the hydrochloride salt of the methyl ester of (S)-cyclohexylglycine. It is a non-proteinogenic amino acid derivative valued in medicinal chemistry for introducing a bulky, lipophilic cyclohexyl group into peptide-based therapeutics. This modification can enhance metabolic stability, improve binding affinity, and modulate the pharmacological properties of the parent molecule. A notable application of this compound is as an intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.
Q2: What makes this compound challenging to use in synthesis?
The primary challenge in utilizing this compound in synthesis, particularly in peptide coupling reactions, is the significant steric hindrance posed by the cyclohexyl group attached to the α-carbon. This bulkiness can impede the approach of reactants, leading to several common issues.
Q3: What are the most common problems encountered when using this compound?
Researchers often face the following issues:
-
Low Coupling Yields: The steric bulk of the cyclohexyl group can significantly slow down the rate of peptide bond formation, resulting in incomplete reactions and low yields of the desired product.[1][2]
-
Increased Risk of Racemization: Harsh reaction conditions or prolonged reaction times required to overcome steric hindrance can lead to the loss of stereochemical integrity at the chiral center.[3][4]
-
Peptide Aggregation: The hydrophobicity of the cyclohexyl group can contribute to the aggregation of the growing peptide chain on the solid support, further hindering reagent access.[2]
-
Incomplete Deprotection: In solid-phase peptide synthesis (SPPS), the bulky side chain can sometimes interfere with the complete removal of the N-terminal protecting group (e.g., Fmoc), leading to deletion sequences.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low Peptide Coupling Yield
Low coupling yields are the most frequent problem when working with this compound. Here’s a systematic approach to troubleshoot this issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low coupling yields with this compound.
1. Optimize the Coupling Reagent:
Standard coupling reagents like DCC or DIC are often inefficient for sterically hindered amino acids.[3] Switching to a more potent activating agent is the first and most critical step.
Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | Highly reactive, fast kinetics, and effective at suppressing racemization.[1][3] |
| HCTU | Uronium Salt | More reactive than HBTU due to the electron-withdrawing chloro group.[3] |
| COMU | Uronium Salt | Reactivity is comparable to HATU, with the advantage of being non-explosive.[2] |
| PyAOP | Phosphonium Salt | Generally associated with lower levels of racemization. |
| PyBOP | Phosphonium Salt | A well-established reagent, though can be less effective than HATU for severely hindered couplings.[3] |
2. Adjust Reaction Conditions:
-
Solvent: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its better solvating properties, which can help to reduce peptide aggregation.[3] For very difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]
-
Temperature: While elevated temperatures can increase the reaction rate, they also increase the risk of racemization. If heating is necessary, it should be done cautiously and for the minimum time required. Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative for driving difficult couplings to completion quickly.[3]
-
Reaction Time: Due to slower kinetics, extending the coupling time is often necessary. A standard 1-2 hour coupling may need to be extended to 4 hours or even overnight.[3]
3. Perform a Double Coupling:
If a single coupling with an optimized reagent and conditions still results in a low yield, a second coupling is recommended. After the initial coupling reaction, the resin is washed, and the coupling procedure is repeated with a fresh solution of the activated amino acid.
Issue 2: Racemization
The risk of racemization increases with the more forcing conditions required for coupling sterically hindered amino acids.
Strategies to Minimize Racemization
Caption: Key strategies to mitigate the risk of racemization during coupling.
-
Choice of Base: Strong bases like diisopropylethylamine (DIPEA) can promote racemization. The use of a weaker base, such as N-methylmorpholine (NMM) or collidine, is recommended.
-
Coupling Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly effective at suppressing racemization and should be used in conjunction with your coupling reagent.[3]
-
Pre-activation Time: Minimize the time the carboxylic acid is in its activated form before the amine component is introduced.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to maximize coupling efficiency while minimizing racemization.
-
Resin Preparation:
-
Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve Fmoc-CHG-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base, such as NMM (8 equivalents), to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes at room temperature. For very difficult couplings, the reaction time can be extended up to 4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), wash the resin with DMF and proceed with a second coupling (see Protocol 2).
-
If the reaction is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next step in your synthesis.
-
Protocol 2: Double Coupling Procedure
This protocol should be used if the Kaiser test is positive after the first coupling.
-
Washing: After the first coupling, wash the resin thoroughly with DMF (5 x 1 min) to remove any residual reagents.
-
Second Activation and Coupling:
-
Prepare a fresh solution of activated Fmoc-CHG-OH as described in Protocol 1, Step 2.
-
Add the freshly activated amino acid solution to the resin.
-
Allow the second coupling to proceed for 45-60 minutes.
-
-
Final Wash and Monitoring:
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a final Kaiser test to confirm the completion of the coupling.
-
Alternative Reagents
In cases where the steric hindrance of the cyclohexyl group is insurmountable or leads to unacceptable levels of side products, consider using an alternative amino acid that can mimic some of its properties.
Potential Alternatives to this compound
| Alternative Reagent | Structure | Key Characteristics |
| H-Phe(4-Me)-OMe HCl | Methyl ester of 4-methyl-phenylalanine | Aromatic side chain with moderate bulk. |
| H-Tle-OMe HCl | Methyl ester of tert-Leucine | Aliphatic, bulky side chain, but with a different spatial arrangement than cyclohexyl. |
| H-Nle-OMe HCl | Methyl ester of Norleucine | Linear, non-bulky aliphatic side chain. Can be used to probe the importance of the cyclohexyl group's bulk. |
References
Technical Support Center: Chiral Purity of H-CHG-OME HCl (Cyclohexylglycine Methyl Ester Hydrochloride)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with H-CHG-OME HCl (Cyclohexylglycine Methyl Ester Hydrochloride). This resource provides troubleshooting guidance and frequently asked questions to assist you in improving the chiral purity of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential solutions to enhance enantiomeric excess.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) after Synthesis | Racemization during the esterification of cyclohexylglycine. | Esterification of amino acids can be achieved under mild conditions using trimethylchlorosilane in methanol at room temperature, which has been shown to produce good to excellent yields for various amino acids.[1] |
| Non-stereoselective synthesis method. | Consider employing a chiral auxiliary during synthesis. For example, esterification with L-(-)-menthol can create diastereomers that are separable by chromatography.[2] | |
| Difficulty Separating Enantiomers by Recrystallization | The compound may form a racemic conglomerate or a solid solution, making direct crystallization challenging. | Convert the racemic mixture into a pair of diastereomeric salts by reacting it with a chiral resolving agent, such as tartaric acid. These diastereomeric salts have different solubilities, often allowing for separation by fractional crystallization.[3] |
| Inefficient enrichment during recrystallization. | Explore preferential enrichment techniques. Seeding a supersaturated solution with crystals of the desired enantiomer can sometimes induce the crystallization of that enantiomer.[3] | |
| Poor Resolution in Chiral HPLC Analysis | Incorrect chiral stationary phase (CSP). | Screen different types of chiral columns. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino acid derivatives.[4][5][6] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition, including the ratio of organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) and the addition of additives like trifluoroacetic acid (TFA) or diethylamine (DEA).[7] | |
| Enzymatic Resolution Yields Low Conversion or Low ee | Inappropriate enzyme selection. | Screen a variety of lipases, as their activity and enantioselectivity can be highly substrate-dependent. Lipases from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia are commonly used for the kinetic resolution of esters.[8] |
| Non-ideal reaction conditions (solvent, temperature, acylating agent). | Optimize the reaction parameters. The choice of organic solvent and acyl donor can significantly impact the efficiency and selectivity of the enzymatic resolution. |
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing this compound?
A common and facile method for the synthesis of amino acid methyl ester hydrochlorides is the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This reaction is typically carried out at room temperature and offers good to excellent yields.[1]
Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for determining the enantiomeric excess of chiral compounds like this compound.[6] This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for quantification.
Q3: What are some common chiral resolving agents for amino acids and their derivatives?
Tartaric acid and brucine are classic examples of chiral resolving agents used for the separation of racemic amines and carboxylic acids through the formation of diastereomeric salts.[3]
Q4: Can I use enzymatic methods to improve the chiral purity of this compound?
Yes, enzymatic kinetic resolution is a powerful technique for resolving racemic esters.[8][9] This method employs a lipase to selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer unreacted and thus enriched.
Q5: What are some potential impurities I might encounter in my this compound sample?
Besides the undesired enantiomer, potential impurities could include unreacted starting materials (cyclohexylglycine), byproducts from the esterification reaction, and residual solvents.
Experimental Protocols
Chiral HPLC Method Development for this compound
Objective: To develop a chiral HPLC method for the separation and quantification of the enantiomers of this compound.
Materials:
-
This compound sample (racemic or enantiomerically enriched)
-
HPLC grade solvents (n-hexane, isopropanol, ethanol)
-
Additives (Trifluoroacetic acid - TFA, Diethylamine - DEA)
-
Chiral HPLC columns (e.g., polysaccharide-based CSPs like Chiralpak® IA, IB, IC, etc.)
-
HPLC system with UV detector
Methodology:
-
Column Screening:
-
Begin by screening a selection of chiral stationary phases. Polysaccharide-based columns are a good starting point for amino acid esters.
-
-
Mobile Phase Screening:
-
For each column, test a range of mobile phase compositions. A typical starting point for normal phase chromatography is a mixture of n-hexane and an alcohol (isopropanol or ethanol).
-
Start with a composition of 90:10 (n-hexane:alcohol) and gradually increase the alcohol content to 80:20, 70:30, etc.
-
Incorporate additives to the mobile phase to improve peak shape and resolution. For acidic compounds, add a small percentage of TFA (e.g., 0.1%). For basic compounds, add a small percentage of DEA (e.g., 0.1%).
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by making small adjustments to the solvent ratio and additive concentration.
-
Adjust the flow rate to optimize the balance between resolution and analysis time.
-
Ensure the column temperature is controlled and stable.
-
Data Analysis:
-
Calculate the resolution (Rs) between the two enantiomer peaks. A baseline separation is typically indicated by an Rs value ≥ 1.5.
-
Determine the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Enzymatic Kinetic Resolution of Racemic this compound
Objective: To enrich one enantiomer of this compound from a racemic mixture using lipase-catalyzed transesterification.
Materials:
-
Racemic this compound
-
Various lipases (e.g., Novozym 435, Pseudomonas cepacia lipase)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Molecular sieves (for maintaining anhydrous conditions)
Methodology:
-
Enzyme Screening:
-
In separate vials, add racemic this compound, an organic solvent, an acyl donor, and one of the selected lipases.
-
Include a control reaction without any enzyme.
-
Incubate the reactions at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction over time by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate (unreacted this compound) and the product (acylated H-CHG-OME).
-
-
Optimization:
-
Based on the initial screening, select the most promising lipase and optimize the reaction conditions, including temperature, solvent, and acyl donor, to maximize both conversion and enantioselectivity.
-
-
Work-up and Purification:
-
Once the desired conversion and ee are reached (ideally around 50% conversion for maximum ee of both substrate and product), stop the reaction by filtering off the enzyme.
-
The unreacted this compound and the acylated product can then be separated by standard chromatographic techniques (e.g., flash column chromatography).
-
Visualizations
Caption: Workflow for improving the chiral purity of this compound.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. hplc.eu [hplc.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
H-CHG-OME HCL Reaction Condition Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for (S)-Methyl 2-amino-2-cyclohexylacetate Hydrochloride (H-CHG-OME HCL). This compound is an intermediate used in the synthesis of various pharmaceutical compounds.[1] Due to the steric hindrance of the cyclohexyl group, achieving high yields and minimizing side reactions can be challenging. This guide offers troubleshooting advice, frequently asked questions, and optimized experimental protocols to address these challenges.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete activation of the carboxylic acid. | - Use a more potent coupling reagent such as HATU or PyAOP, which are known to be effective for hindered amino acids.[2][3]- Increase the equivalents of the coupling reagent and base. |
| Steric hindrance from the cyclohexyl group of this compound. | - Elevate the reaction temperature, carefully monitoring for racemization.[4]- Increase the reaction time. | |
| Poor solubility of this compound. | - Use a co-solvent system. While soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, optimizing the solvent mixture can improve reaction kinetics.[5] | |
| Racemization | Use of a strong base. | - Employ a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[2] |
| Prolonged exposure to high temperatures. | - If heating is necessary, optimize for the shortest possible reaction time to achieve a satisfactory yield.[2] | |
| Inappropriate coupling reagent. | - Utilize coupling reagents known to suppress racemization, such as those that form HOAt or Oxyma Pure esters.[2] Phosphonium-based reagents like PyBOP or PyAOP are also good alternatives.[2] | |
| Side Reactions (e.g., O-acylation if a hydroxyl-containing amino acid is involved) | Unprotected side chains. | - Ensure that all reactive side chains on the coupling partner are adequately protected. |
| Guanidinylation of the N-terminus. | - This can occur when using an excess of uronium-based coupling reagents like HBTU or HATU.[3] If this is a concern, switch to a phosphonium-based reagent like PyBOP.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a coupling reaction with this compound?
For a standard solid-phase peptide synthesis (SPPS) coupling, a good starting point would be to use 4 equivalents of the Fmoc-protected amino acid, 3.9 equivalents of a coupling reagent like HATU, and 8 equivalents of a base such as DIPEA relative to the resin loading.[2] The reaction can be performed in DMF. For solution-phase synthesis, molar ratios will be closer to stoichiometric, with a slight excess of the activated acid component.
Q2: How can I monitor the progress of the coupling reaction?
In solid-phase synthesis, the ninhydrin (Kaiser) test or a bromophenol blue test can be used to check for the presence of free primary amines on the resin, indicating an incomplete reaction.[2] For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the reaction progress.
Q3: What is the best way to handle and store this compound?
This compound should be stored in a cool, dry place, typically at refrigerator temperatures, away from moisture. When handling, it is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of the powder.
Q4: Does the hydrochloride salt of this compound need to be neutralized before the reaction?
Yes, the hydrochloride salt must be neutralized to free the primary amine for the coupling reaction. This is typically achieved by adding a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture.[2][6]
Experimental Protocols & Data
Recommended Reagents and Conditions for this compound Coupling
| Parameter | Recommendation | Rationale |
| Coupling Reagents | HATU, HCTU, PyAOP, PyBOP | These reagents are highly effective for coupling sterically hindered amino acids and can help minimize racemization.[2][3] |
| Bases | DIPEA, NMM, Collidine | DIPEA is a common choice, but for reactions prone to racemization, the weaker bases NMM or collidine are recommended.[2] |
| Solvents | DMF, NMP, DCM | DMF and NMP are standard polar aprotic solvents for peptide coupling.[7] DCM can also be used, particularly in solution-phase synthesis. |
| Temperature | 0°C to Room Temperature (or slightly elevated) | Starting at a lower temperature can help control side reactions.[8] If the reaction is sluggish due to steric hindrance, the temperature can be gradually increased. |
| Reaction Time | 2 hours to overnight | Hindered couplings may require longer reaction times for completion.[4] Reaction progress should be monitored. |
Visualizing the Workflow and Troubleshooting Logic
To further aid in your experimental design and troubleshooting, the following diagrams illustrate a typical workflow for optimizing this compound reactions and a logical approach to troubleshooting common issues.
References
- 1. This compound | 14328-63-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. H-D-PHG-OME HCL | 19883-41-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of H-CHG-OME HCl by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step to ensure the reliability and reproducibility of experimental outcomes. H-Cyclohexylglycine Methyl Ester Hydrochloride (H-CHG-OME HCl), a non-proteinogenic amino acid ester, is increasingly utilized in the synthesis of novel peptides and pharmaceutical compounds. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the premier method for comprehensive purity analysis, offering high specificity and sensitivity to separate and quantify the main component from potential impurities.[1] For amino acid esters like this compound, which may lack a strong UV chromophore, derivatization or specialized HPLC techniques are often employed.[2]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds.[2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.[4] The solution should be filtered through a 0.45 µm syringe filter before injection.[4]
Chiral HPLC for Enantiomeric Purity
For chiral molecules like this compound, determining the enantiomeric purity is often a critical quality attribute. Chiral HPLC is the method of choice for separating and quantifying enantiomers.[5]
Experimental Protocol:
-
Derivatization (Pre-column):
-
Dissolve a precisely weighed amount of this compound in a suitable solvent.
-
Add a solution of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[6]
-
Incubate the mixture to allow for the formation of diastereomers.[6]
-
Neutralize the reaction and dilute the sample with the mobile phase for HPLC analysis.[6]
-
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient suitable for separating the diastereomers (e.g., 10% to 60% B over 30 minutes).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 340 nm for FDAA derivatives.[6]
Alternative Purity Analysis Methods
While HPLC is the benchmark, other techniques can provide valuable, albeit sometimes less detailed, information regarding the purity of this compound.
Acid-Base Titration
This classic analytical technique offers a cost-effective and straightforward method for determining the overall purity of the hydrochloride salt.[1] It quantifies the total acidic content but does not provide information on individual impurities.[1]
Experimental Protocol:
-
Preparation of Standardized 0.1 M Sodium Hydroxide (NaOH) Solution: Prepare and standardize a 0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).[1]
-
Titration:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in deionized water.
-
Add a suitable indicator (e.g., phenolphthalein) and titrate with the standardized NaOH solution to the endpoint.[1]
-
The purity is calculated based on the volume of NaOH solution consumed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to identify and quantify proton-containing impurities.[3] Quantitative NMR (qNMR) can determine purity without the need for a specific reference standard of the analyte.[5]
Experimental Protocol:
-
Instrumentation: A 400 MHz NMR spectrometer.[3]
-
Solvent: Deuterated solvent such as Dimethyl Sulfoxide (DMSO-d6) or Deuterated Water (D₂O).[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of the deuterated solvent.[3]
-
Data Analysis: Purity is assessed by comparing the integration of the analyte's characteristic proton signals to those of any observed impurities.[3]
Comparative Data Summary
The following table summarizes hypothetical purity data for three different lots of this compound, as determined by HPLC and alternative methods, to illustrate the expected outcomes.
| Lot Number | Purity by RP-HPLC (%) | Enantiomeric Purity by Chiral HPLC (%ee) | Purity by Titration (%) | Purity by ¹H NMR (%) |
| A-001 | 99.6 | 99.8 | 99.3 | >99 |
| B-002 | 98.9 | 99.5 | 98.7 | >98 |
| C-003 | 99.8 | >99.9 | 99.6 | >99 |
Method Comparison
| Parameter | HPLC Analysis | Titration Analysis | NMR Analysis |
| Information Provided | Provides purity of the main component and quantifies individual impurities.[1] | Provides overall purity based on acidic content.[1] | Provides structural confirmation and quantification of proton-containing impurities.[3] |
| Specificity | High | Low | High (for structurally different impurities) |
| Sensitivity | High (ppm level)[3] | Moderate | Lower than HPLC for trace impurities.[3] |
| Cost & Complexity | Higher initial instrument cost and more complex method development.[1] | Low cost, simple instrumentation.[1] | High instrument cost, relatively simple sample preparation. |
| Throughput | High, especially with an autosampler.[1] | Lower, can be time-consuming for manual titrations.[1] | Moderate |
Visualizing the Analytical Workflow
Caption: General workflow for HPLC-based purity assessment of this compound.
Caption: Decision logic for selecting an analytical method for purity determination.
Conclusion
For a comprehensive and robust quality assessment of this compound, HPLC is the recommended method due to its high sensitivity and specificity in separating and quantifying the main component and any potential impurities.[1] While titration offers a rapid and economical initial screening, and NMR provides invaluable structural information, HPLC remains indispensable for detailed purity profiling, stability studies, and regulatory submissions.[1] The choice of method will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of research or drug development.
References
Unveiling the Molecular Architecture: A Comparative Guide to the NMR Spectroscopic Confirmation of H-CHG-OME HCL
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for H-CHG-OME HCL (L-Cyclohexylglycine methyl ester hydrochloride) and its structural analogs, H-Gly-OME HCL (Glycine methyl ester hydrochloride) and H-Ala-OME HCL (Alanine methyl ester hydrochloride). By presenting key experimental data and detailed protocols, this document serves as a practical resource for the structural elucidation of amino acid derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for determining the intricate three-dimensional structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework, including connectivity and stereochemistry.
In this guide, we delve into the application of ¹H and ¹³C NMR spectroscopy for the unambiguous structure confirmation of L-Cyclohexylglycine methyl ester hydrochloride (this compound). To provide a clear benchmark for its unique spectral features, we present a comparative analysis with the simpler, yet structurally related, amino acid esters: Glycine methyl ester hydrochloride (H-Gly-OMe HCL) and Alanine methyl ester hydrochloride (H-Ala-OMe HCL).
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts (δ) for this compound and its selected alternatives. These values are critical for identifying the characteristic signals of each molecular component.
| Compound | Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | α-CH | ~3.9 - 4.1 (d) | ~57 - 59 |
| Cyclohexyl CH | ~1.0 - 2.0 (m) | ~25 - 33 | |
| OCH₃ | ~3.7 - 3.8 (s) | ~52 - 53 | |
| C=O | - | ~170 - 172 | |
| H-Gly-OME HCL | α-CH₂ | ~3.9 - 4.0 (s) | ~40 - 42 |
| OCH₃ | ~3.7 - 3.8 (s) | ~52 - 53 | |
| C=O | - | ~168 - 170 | |
| H-Ala-OME HCL | α-CH | ~4.0 - 4.2 (q) | ~49 - 51 |
| β-CH₃ | ~1.5 - 1.6 (d) | ~16 - 18 | |
| OCH₃ | ~3.7 - 3.8 (s) | ~52 - 53 | |
| C=O | - | ~170 - 172 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument parameters. The multiplicities are indicated in parentheses (s = singlet, d = doublet, q = quartet, m = multiplet).
The data clearly distinguishes this compound from its counterparts. The complex multiplet in the upfield region of the ¹H NMR spectrum (1.0 - 2.0 ppm) is a definitive signature of the cyclohexyl group's methylene protons. In the ¹³C NMR spectrum, the presence of multiple signals in the 25-33 ppm range further confirms the cyclohexyl moiety. In contrast, H-Gly-OMe HCL displays a simple singlet for its α-protons, and H-Ala-OMe HCL shows a characteristic quartet for the α-proton and a doublet for the methyl group protons.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the amino acid methyl ester hydrochloride salt.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (e.g., -NH₃⁺).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K (25 °C).
Data Processing:
The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known internal standard (e.g., TMS or the residual solvent peak).
Visualization of the Structure Confirmation Workflow
The logical flow of confirming a chemical structure using NMR spectroscopy can be visualized as follows:
This diagram illustrates the sequential process from the synthesis of the compound to its final structural verification through NMR data analysis. Each step is critical for obtaining reliable and conclusive results.
A Comparative Guide to H-CHG-OME HCl and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids (NNAAs) into peptide therapeutics is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the vast arsenal of synthetic amino acids, H-CHG-OME HCl ((S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride) and its parent structure, cyclohexylglycine (Chg), represent a class of aliphatic, cyclic NNAAs that can significantly influence peptide conformation and function.
This guide provides an objective comparison of this compound and related cyclohexyl-containing amino acids with other commonly employed NNAAs. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to inform the rational design of next-generation peptide therapeutics.
The Impact of Cyclohexyl-Containing Amino Acids on Peptide Properties
The defining feature of this compound is the cyclohexyl group attached to the α-carbon. This bulky, hydrophobic side chain imparts unique stereochemical constraints that can profoundly alter a peptide's physicochemical and biological properties.
Conformational Control: The incorporation of cyclohexylglycine and its derivatives can induce specific secondary structures. For instance, Cα-methyl, Cα-cyclohexylglycine has been shown to be an effective β-turn and 3(10)-helix inducer in peptides[1]. This ability to pre-organize a peptide into a bioactive conformation can lead to enhanced receptor binding affinity and selectivity.
Enhanced Proteolytic Stability: A primary driver for incorporating NNAAs is to increase a peptide's resistance to enzymatic degradation. The steric bulk of the cyclohexyl group can shield adjacent peptide bonds from protease cleavage, thereby extending the in vivo half-life of the therapeutic.
Comparative Performance Data
While direct head-to-head comparative studies for this compound across a range of peptides and against a wide variety of other NNAAs are limited in the public domain, we can draw valuable insights from studies on structurally similar cyclohexylalanine (Cha) derivatives. The following tables summarize representative data, illustrating the potential advantages of incorporating cyclohexyl-containing residues.
Table 1: Enzymatic Stability of Peptides Containing a Cyclohexyl Amino Acid
| Peptide/Modification | Non-Natural Amino Acid | Assay Conditions | Half-life (t½) | Fold Increase in Stability | Reference |
| Apelin-17 analogue | L-Cyclohexylalanine (L-Cha) at position 9 | Rat Plasma at 37°C | > 24 hours | > 48 | [2] |
| Native Apelin-17 | Leucine at position 9 | Rat Plasma at 37°C | ~30 minutes | 1 | [2] |
| Model Peptide A | D-Cyclohexylalanine | Human Serum at 37°C | 18 hours | 12 | Hypothetical |
| Model Peptide A | L-Alanine | Human Serum at 37°C | 1.5 hours | 1 | Hypothetical |
Table 2: Receptor Binding Affinity of Peptides with a Cyclohexyl Amino Acid
| Peptide/Target | Non-Natural Amino Acid | Receptor Binding Affinity (pKi) | Change in Affinity vs. Native | Reference |
| Apelin-17 analogue / APJ Receptor | L-Cyclohexylalanine (L-Cha) at position 9 | 8.64 ± 0.04 | ~ 2-fold decrease | [2] |
| Native Apelin-17 / APJ Receptor | Leucine at position 9 | 8.93 ± 0.05 | - | [2] |
| Peptide B / GPCR Target X | D-Cyclohexylalanine | 9.2 | 5-fold increase | Hypothetical |
| Native Peptide B / GPCR Target X | L-Phenylalanine | 8.5 | - | Hypothetical |
Key Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq.) and this compound (for the corresponding step) in DMF.
-
Add HBTU (2.9 eq.) and HOBt (3 eq.) to the amino acid solution.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes a method to assess the stability of peptides in human serum.
Materials:
-
Test peptides (containing this compound and other NNAAs) and a control native peptide.
-
Pooled human serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA).
-
Incubator at 37°C.
-
Centrifuge.
-
RP-HPLC system with a C18 column.
Procedure:
-
Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., DMSO) and dilute with PBS to the desired starting concentration.
-
Incubation: Pre-warm human serum to 37°C. Initiate the assay by adding the peptide stock solution to the serum (final DMSO concentration <1%).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding 3 volumes of cold quenching solution to the aliquot.
-
Protein Precipitation: Vortex and incubate on ice for 10-20 minutes to precipitate serum proteins.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Analysis by RP-HPLC: Collect the supernatant and inject it into the RP-HPLC system. Quantify the peak area of the intact peptide at each time point.
-
Data Analysis: Plot the percentage of the remaining intact peptide against time and calculate the half-life (t½).
Protocol 3: G-Protein Coupled Receptor (GPCR) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide for a GPCR.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand with known affinity for the target GPCR.
-
Test peptides (containing this compound and other NNAAs) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test peptide in the binding buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Conclusion
The strategic incorporation of non-natural amino acids like this compound is an indispensable tool in modern peptide drug development. The cyclohexyl moiety offers a potent means of enhancing proteolytic stability and modulating the conformational landscape of a peptide. While direct, comprehensive comparative data for this compound against a wide range of other non-natural amino acids is still emerging, the principles outlined in this guide and the provided experimental protocols offer a robust framework for the systematic evaluation of its potential to improve the therapeutic properties of peptide candidates. The choice of which non-natural amino acid to incorporate will ultimately depend on the specific requirements of the peptide therapeutic, including its biological target, desired pharmacokinetic profile, and the structural context of the modification site.
References
Unlocking Enhanced Biological Activity: A Comparative Analysis of Peptides Containing Cyclohexylglycine Methyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit, offering avenues to overcome the limitations of native peptides. Among these, L-Cyclohexylglycine Methyl Ester Hydrochloride (H-CHG-OMe HCl) presents a compelling building block for enhancing biological activity. This guide provides an objective comparison of the performance of peptides containing this unnatural amino acid with other alternatives, supported by experimental data and detailed protocols.
The inclusion of cyclohexylglycine (CHG), a cyclic aliphatic amino acid, into peptide sequences can significantly influence their conformational properties and, consequently, their biological functions. The bulky and hydrophobic nature of the cyclohexyl side chain can impart increased enzymatic stability and modulate receptor binding affinity. This guide will delve into the tangible effects of incorporating this compound on the anticancer and antimicrobial activities of peptides, presenting a clear comparison with peptides containing other amino acid residues.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potential of incorporating cyclohexylglycine into metal-based anticancer complexes, demonstrating superior or comparable efficacy to existing chemotherapy agents. While not a peptide in the strictest sense, the data from these complexes provides valuable insights into the cytotoxic potential of the cyclohexylglycine moiety.
A study on platinum(II) complexes featuring a cyclohexylglycine ligand revealed significant anticancer activity against the HCT116 human colon cancer cell line. The complex, [Pt(NH₃)₂(L)]NO₃ where L is cyclohexylglycine, exhibited a half-maximal inhibitory concentration (IC₅₀) of 35.51 μM.[1] This demonstrates a notable improvement in cytotoxicity when compared to the widely used anticancer drug, carboplatin, which showed an IC₅₀ of 51.94 μM against the same cell line.[1]
| Compound | Target Cell Line | IC₅₀ (μM) |
| [Pt(NH₃)₂(Cyclohexylglycine)]NO₃ | HCT116 (Human Colon Cancer) | 35.51 [1] |
| [Pt(bipy)(Cyclohexylglycine)]NO₃ | HCT116 (Human Colon Cancer) | 51.33[1] |
| Carboplatin (Reference Drug) | HCT116 (Human Colon Cancer) | 51.94[1] |
The Role of Cyclohexylglycine in Antimicrobial Peptides: A Structural Perspective
While direct comparative studies on antimicrobial peptides containing this compound are emerging, the principles of antimicrobial peptide (AMP) design provide a strong rationale for its use. The efficacy of AMPs is intrinsically linked to their physicochemical properties, namely cationicity, hydrophobicity, and amphipathicity. The introduction of the bulky, hydrophobic cyclohexyl group of CHG can significantly enhance the hydrophobicity of a peptide, a critical factor for its interaction with and disruption of bacterial membranes.
Structure-activity relationship (SAR) studies on various AMPs have consistently shown that modulating hydrophobicity can fine-tune their antimicrobial potency and selectivity. By replacing a natural amino acid with cyclohexylglycine, researchers can systematically investigate the impact on the peptide's ability to permeate bacterial cell walls while minimizing toxicity to host cells.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Synthesis of Peptides Containing this compound
Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
General Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Swelling: The appropriate resin (e.g., Wang resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid, including Fmoc-L-Cyclohexylglycine, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected resin.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., peptides containing this compound, reference drugs) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Visualizing the Impact: Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of peptides containing this compound.
Caption: A generalized workflow for the synthesis and biological evaluation of peptides.
Signaling Pathways in Peptide-Mediated Anticancer Activity
While the precise signaling pathways modulated by peptides containing this compound are a subject of ongoing investigation, many anticancer peptides exert their effects through the induction of apoptosis. The diagram below illustrates a simplified, generalized apoptotic pathway that can be triggered by membrane-active anticancer peptides.
References
A Comparative Analysis of H-CHG-OME HCl and Phenylalanine in Peptide-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug discovery, offering a powerful strategy to enhance the therapeutic potential of native peptides. This guide provides a detailed comparative analysis of two distinct amino acid building blocks: the synthetic, sterically hindered H-Cyclohexylglycine Methyl Ester Hydrochloride (H-CHG-OME HCl) and the naturally occurring aromatic amino acid, Phenylalanine. Understanding the unique structural and functional consequences of incorporating each of these residues is critical for the rational design of peptides with improved stability, receptor affinity, and overall therapeutic profiles.
Introduction: Structural and Functional Diversity
Phenylalanine (Phe) is an essential α-amino acid characterized by a hydrophobic benzyl side chain.[] This aromatic ring plays a crucial role in protein and peptide structure, contributing to stability through π-π stacking and hydrophobic interactions.[] Phenylalanine is a fundamental component of many biologically active peptides and serves as a precursor for key neurotransmitters.[][2] Its derivatives, such as D-Phenylalanine and 4-Fluoro-phenylalanine, are widely used to modulate peptide properties.[3][4]
This compound represents a class of Cα-tetrasubstituted amino acids, where the α-hydrogen is replaced by a cyclohexyl group.[5][6] This substitution introduces significant steric bulk and removes the α-hydrogen, which has profound implications for the conformational flexibility of the peptide backbone.[5][6] Such modifications are known to induce specific secondary structures, such as β-turns or helical conformations, and can dramatically increase resistance to enzymatic degradation.[5][7][8]
This guide will explore the comparative effects of these two amino acids on key peptide attributes, supported by illustrative experimental data and detailed methodologies.
Comparative Analysis of Physicochemical and Biological Properties
The incorporation of this compound versus Phenylalanine into a peptide sequence can lead to significant differences in conformational stability, receptor binding affinity, and proteolytic resistance. The following tables provide a summary of illustrative quantitative data based on typical experimental outcomes when these residues are substituted into a model bioactive peptide.
Table 1: Impact on Peptide Secondary Structure and Stability
| Parameter | Peptide with Phenylalanine | Peptide with this compound | Rationale for Difference |
| Predominant Secondary Structure (in solution) | Random Coil / Flexible | 310-Helix / β-Turn | The Cα-tetrasubstitution in this compound restricts dihedral angles, forcing a more rigid, defined conformation.[5][7] |
| Melting Temperature (Tm) | 55 °C | 75 °C | The constrained conformation of the this compound-containing peptide leads to a more stable structure. |
| Proteolytic Half-life (in plasma) | 15 minutes | > 12 hours | The bulky cyclohexyl group and lack of an α-hydrogen in this compound sterically hinder protease recognition and cleavage.[3][9] |
Table 2: Comparative Receptor Binding Affinity
| Parameter | Peptide with Phenylalanine | Peptide with this compound | Rationale for Difference |
| Receptor Binding Affinity (Ki) | 50 nM | 5 nM | The rigid conformation induced by this compound can "lock" the peptide into its bioactive conformation, reducing the entropic penalty of binding.[10] |
| Receptor Selectivity | Moderate | High | A constrained conformation can improve selectivity by favoring interaction with the target receptor over off-target receptors. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides are synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[11][12][13]
-
Resin: Rink Amide resin is swelled in dichloromethane (DCM) and then dimethylformamide (DMF).
-
Amino Acid Coupling: The Fmoc-protected amino acid (either Fmoc-Phe-OH or Fmoc-CHG-OH) is activated with a coupling agent such as HBTU/HOBt in the presence of a base like DIEA. The activated amino acid is then coupled to the free amine on the resin-bound peptide chain. The reaction is monitored for completion using a Kaiser test.[14]
-
Fmoc Deprotection: The Fmoc protecting group is removed with a solution of 20% piperidine in DMF to expose the N-terminal amine for the next coupling cycle.[14]
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).[14]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final peptide is characterized by mass spectrometry to confirm its molecular weight.
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptides in solution.[15]
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer) or a membrane-mimicking solvent like trifluoroethanol (TFE) to a final concentration of 50-100 µM.
-
Data Acquisition: CD spectra are recorded from 190 to 260 nm at a controlled temperature.
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures. A strong negative band around 222 nm and 208 nm is indicative of an α-helical structure, while a single negative band around 200 nm suggests a random coil.
Proteolytic Stability Assay
The stability of the peptides against enzymatic degradation is assessed in human plasma.
-
Incubation: The peptide is incubated in human plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for the stabilized peptide).
-
Sample Processing: The reaction is quenched by adding a protein-precipitating agent (e.g., acetonitrile). The samples are centrifuged to remove precipitated plasma proteins.
-
Quantification: The amount of remaining peptide at each time point is quantified by RP-HPLC.
-
Half-life Calculation: The half-life (t1/2) of the peptide is determined by plotting the percentage of remaining peptide against time.
Receptor Binding Assay: Competitive Radioligand Binding
This assay measures the affinity of the synthesized peptides for a target G-protein coupled receptor (GPCR).[3]
-
Materials: Cell membranes expressing the target receptor, a radiolabeled ligand known to bind the receptor, and the synthesized peptides.
-
Assay Setup: A constant concentration of the radiolabeled ligand and cell membranes is incubated with varying concentrations of the competitor peptide (either the Phenylalanine or this compound variant).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Data Analysis: The amount of radioactivity on the filters is measured. The data is used to generate a competition curve, from which the IC50 (the concentration of peptide that inhibits 50% of radioligand binding) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for peptide synthesis and analysis.
References
- 2. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of new Cα-tetrasubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of new Cα-tetrasubstituted α-amino acids [beilstein-journals.org]
- 7. Control of peptide conformation by the Thorpe-Ingold effect (C?-tetrasubstitution) | Semantic Scholar [semanticscholar.org]
- 8. C(alpha)-tetrasubstituted amino acid based peptides in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dokumen.pub [dokumen.pub]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. ejbiotechnology.info [ejbiotechnology.info]
Validating H-CHG-OME HCL Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids such as (S)-Methyl 2-amino-2-cyclohexylacetate Hydrochloride (H-CHG-OME HCL) is a critical step in the synthesis of novel peptides and therapeutics. This guide provides an objective comparison of mass spectrometry-based validation with other analytical techniques, offering supporting methodologies and data presentation formats to ensure the structural integrity of the final product.
The inclusion of non-canonical amino acids like this compound, a cyclohexylglycine methyl ester derivative, can significantly enhance the therapeutic properties of peptides, including increased metabolic stability and improved conformational rigidity. However, verifying the precise incorporation of such modifications is paramount. Mass spectrometry (MS) has emerged as the gold standard for this purpose due to its high sensitivity and accuracy. This guide will explore the application of mass spectrometry for validating this compound incorporation and compare its performance against alternative analytical methods.
Mass Spectrometry: The Primary Tool for Validation
Mass spectrometry is the cornerstone for confirming the successful incorporation of this compound into a peptide sequence by accurately determining the molecular weight of the synthesized molecule. The replacement of a natural amino acid with this compound will result in a predictable mass shift.
Key Mass Spectrometry Approaches:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the peptide of interest from a complex mixture before it enters the mass spectrometer, providing both retention time and mass-to-charge ratio data.
-
Tandem Mass Spectrometry (MS/MS): Following initial mass analysis, the peptide ion of interest is fragmented, and the masses of the resulting fragments are analyzed. This provides sequence information and allows for the precise localization of the this compound residue within the peptide.[1]
Data Presentation: Expected Mass Shifts
The incorporation of this compound in place of a standard amino acid residue results in a specific mass difference. The table below illustrates the expected monoisotopic mass changes when replacing Glycine with H-CHG-OME.
| Amino Acid Residue | Monoisotopic Mass (u) | Mass Change from Glycine (u) |
| Glycine (Gly) | 57.02146 | 0 |
| H-CHG-OME | 157.10995 | +100.08849 |
Note: The mass of H-CHG-OME is calculated from its chemical formula (C8H15NO2). The mass of the incorporated residue will be this value minus the mass of a water molecule.
Comparison of Validation Techniques
While mass spectrometry is the primary method for validation, other techniques can provide complementary information or may be considered in specific contexts.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by chromatography followed by mass-to-charge ratio and fragment analysis. | High sensitivity and specificity; provides both molecular weight confirmation and sequence localization.[1] | Requires specialized instrumentation and expertise. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed 3D structural information and can unambiguously confirm the presence of the cyclohexyl group and methyl ester. | Lower sensitivity compared to MS; requires larger sample amounts and data analysis can be complex.[2] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of the constituent amino acids. | Can provide quantitative information on the amino acid composition. | Does not provide sequence information or confirm the location of the modified residue; the modified amino acid may not be readily identifiable with standard methods.[3] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Provides direct sequence information. | Not suitable for peptides with modified N-termini or certain non-canonical amino acids that may not react with the sequencing reagents.[2] |
Experimental Protocols
Peptide Synthesis with this compound Incorporation
A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry can be adapted for the incorporation of this compound.
-
Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for C-terminally amidated peptides.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Coupling:
-
For standard amino acids, pre-activate the Fmoc-protected amino acid with a coupling reagent like HBTU/HATU and a base such as DIPEA in DMF.
-
For this compound, due to potential steric hindrance from the cyclohexyl group, a more potent coupling reagent (e.g., HATU) and a longer coupling time or double coupling may be necessary to ensure complete incorporation.[2]
-
-
Washing: Thoroughly wash the resin with DMF after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is synthesized.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Validation by LC-MS/MS
The following protocol outlines a general procedure for the validation of a purified peptide containing H-CHG-OME.
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.
-
For longer peptides or proteins, an in-solution or in-gel digestion step using a protease like trypsin may be necessary to generate smaller peptides suitable for MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration containing 0.1% formic acid.
-
-
Mass Spectrometry (MS):
-
Ionize the eluted peptide using electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide. Compare the experimental m/z to the theoretical m/z to confirm the correct molecular weight.
-
MS2 Scan (Tandem MS): Select the precursor ion corresponding to the peptide containing H-CHG-OME for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Analyze the MS2 spectrum to identify the fragment ions (b- and y-ions).
-
The presence of a mass shift corresponding to the H-CHG-OME residue in the fragment ions will confirm its location within the peptide sequence.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and validation of a peptide incorporating H-CHG-OME.
Caption: Experimental workflow from peptide synthesis to mass spectrometry validation.
Caption: Relationship between validation methods and the information they provide.
References
A Comparative Guide to the Enzymatic Stability of Peptides Containing H-CHG-OME HCL
For Researchers, Scientists, and Drug Development Professionals
The pursuit of therapeutically viable peptides is often challenged by their inherent instability in the physiological environment. Rapid degradation by endogenous enzymes significantly curtails their bioavailability and half-life, thereby limiting their clinical potential. A key strategy to overcome this obstacle is the chemical modification of the peptide structure. This guide provides a comprehensive assessment of the enzymatic stability of peptides incorporating L-Cyclohexylglycine methyl ester hydrochloride (H-CHG-OME HCL), a C-terminal modification involving an unnatural amino acid.
The inclusion of this compound at the C-terminus of a peptide introduces two key features that are expected to influence its enzymatic stability: a bulky, non-proteinogenic cyclohexyl side chain and a methyl ester group. This guide will objectively compare the anticipated stability of such peptides with other common stability-enhancing modifications, supported by established experimental data for similar analogues. Detailed experimental protocols for assessing enzymatic stability are also provided to enable researchers to conduct their own comparative studies.
Comparative Analysis of Enzymatic Stability
While direct experimental data on the enzymatic stability of peptides containing this compound is not extensively available in the public domain, we can infer its stability based on studies of peptides with similar modifications. The primary threats to peptide stability in vivo are exopeptidases (which cleave terminal amino acids) and endopeptidases (which cleave internal peptide bonds).
Expected Performance of this compound-Containing Peptides:
-
Resistance to Carboxypeptidases: The C-terminal methyl ester of this compound is expected to offer protection against carboxypeptidases, which typically recognize and cleave the peptide bond adjacent to a free C-terminal carboxylate. However, this ester linkage introduces a susceptibility to hydrolysis by endogenous esterases present in plasma and other tissues.
-
Steric Hindrance: The bulky cyclohexyl side chain of the CHG residue is likely to provide steric hindrance, potentially shielding the adjacent peptide bond from the active sites of various peptidases. Studies on peptides containing other bulky, unnatural amino acids have demonstrated significant increases in enzymatic stability. For instance, the incorporation of 3-Cyclohexyl-L-alanine has been shown to dramatically enhance plasma stability[1].
Comparison with Alternative Stability-Enhancing Strategies:
The following table summarizes the half-life (t½) of various peptides with different modifications in human plasma or serum, providing a benchmark for comparison. It is important to note that the stability of a peptide is highly sequence-dependent.
| Peptide/Modification Strategy | Model Peptide/Analogue | Half-life (t½) in Human Plasma/Serum | Key Stability Feature |
| Unmodified Peptide | Peptide 1 (Generic) | 3.2 hours[2] | Baseline for comparison |
| Peptide 2 (Generic) | 43.5 hours[2] | Illustrates sequence-dependent variability | |
| C-Terminal Amidation | Apelin-17 Analogue | > 8 hours (in rat plasma) | Blocks carboxypeptidase activity |
| N-Methylation | N-methylated analogues | Generally increased stability[3] | Steric hindrance and conformational rigidity |
| Incorporation of D-Amino Acids | Somatostatin vs. Octreotide | Minutes vs. 1.5 hours | Resistance to proteases that recognize L-amino acids[3] |
| PEGylation | PEGylated HM-3 | 5.86-fold increase in half-life (in rats)[3] | Increased hydrodynamic radius, shielding from enzymes |
| Cyclization | Cyclic vs. Linear Peptides | Significantly increased stability[3] | Conformational rigidity, resistance to exopeptidases |
| Incorporation of Bulky Unnatural Amino Acids | Apelin-17 with 3-Cyclohexyl-L-alanine | > 8 hours (in rat plasma)[1] | Steric hindrance of cleavage sites |
Experimental Protocols
To empirically determine the enzymatic stability of a novel peptide containing this compound, the following detailed experimental protocols are recommended.
Plasma Stability Assay
This assay determines the stability of a peptide in a complex biological fluid containing a wide range of endogenous proteases and esterases.
Materials:
-
Test peptide (e.g., Peptide-CHG-OME) and a control peptide (e.g., unmodified parent peptide).
-
Pooled human plasma (from at least three donors).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN).
-
Trifluoroacetic acid (TFA).
-
Internal standard (a stable, non-related peptide).
-
HPLC or LC-MS/MS system.
Procedure:
-
Preparation: Prepare a stock solution of the test and control peptides in an appropriate solvent (e.g., DMSO or water).
-
Incubation: In separate microcentrifuge tubes, mix the peptide stock solution with pre-warmed human plasma to a final peptide concentration of 10 µM. A typical reaction volume is 100 µL[1].
-
Time-Point Sampling: Incubate the tubes at 37°C in a shaking water bath. At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 20 µL) from each incubation tube[1].
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a quenching solution (e.g., 80 µL of cold ACN with 0.1% TFA and the internal standard). This will stop the enzymatic reaction and precipitate plasma proteins[1].
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated reverse-phase HPLC or LC-MS/MS method to quantify the amount of remaining intact peptide.
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard at each time point.
-
Plot the percentage of the remaining peptide against time.
-
Determine the half-life (t½) by fitting the data to a one-phase decay model[1].
Stability Assay with Specific Proteases
This assay helps to identify which types of proteases are responsible for the degradation of the peptide.
Materials:
-
Test peptide and control peptide.
-
Specific proteases (e.g., trypsin, chymotrypsin, elastase).
-
Appropriate enzyme-specific buffer (e.g., Tris-HCl for trypsin).
-
Quenching solution (e.g., 10% TFA).
-
HPLC or LC-MS/MS system.
Procedure:
-
Incubation: In a microcentrifuge tube, incubate the test peptide (e.g., at 1 mg/mL) with the specific protease (e.g., at a 1:100 enzyme-to-substrate ratio by weight) in the appropriate buffer at 37°C.
-
Time-Point Sampling: At various time points, take aliquots of the reaction mixture.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.
Visualizations
To further elucidate the experimental workflow and the rationale behind stability-enhancing modifications, the following diagrams are provided.
Caption: Workflow for assessing peptide stability in human plasma.
Caption: Comparison of this compound with other stability strategies.
References
H-CHG-OME HCL vs. Other Cyclohexyl Derivatives in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of amino acid derivatives is a critical step in peptide synthesis, directly impacting the yield, purity, and biological activity of the final peptide. This guide provides an objective comparison of H-Cyclohexylglycine methyl ester hydrochloride (H-CHG-OME HCL) and other cyclohexyl derivatives in peptide synthesis, supported by available data and experimental protocols.
The incorporation of non-proteinogenic amino acids, particularly those with cyclic side chains like cyclohexyl derivatives, has become a valuable strategy in medicinal chemistry. These modifications can enhance peptide stability, modulate conformation, and improve pharmacokinetic profiles. This compound, with its cyclohexyl moiety, offers a unique building block for peptide chemists. This guide will delve into its performance in comparison to other commonly used cyclohexyl derivatives, such as Cyclohexylalanine (Cha) derivatives.
Performance Comparison: this compound vs. Other Cyclohexyl Derivatives
While direct, head-to-head comparative studies with extensive quantitative data are not abundantly available in the public domain, we can infer performance characteristics based on the structural features of these molecules and existing literature on related compounds. The primary differences lie in the position of the cyclohexyl group relative to the amino acid backbone, which influences steric hindrance during coupling and the resulting peptide's conformational properties.
Table 1: Comparative Performance of Cyclohexyl Derivatives in Peptide Synthesis
| Parameter | This compound | H-Cyclohexylalanine-OMe HCL (H-Cha-OMe HCL) | General Observations & Inferences |
| Structure | Cyclohexyl group directly attached to the α-carbon | Cyclohexyl group attached to the β-carbon (alanine side chain) | The proximity of the bulky cyclohexyl group to the reactive carboxyl and amino groups in this compound may present greater steric hindrance during coupling reactions compared to H-Cha-OMe HCL. |
| Coupling Efficiency | Potentially lower due to steric hindrance. May require optimized coupling reagents or longer reaction times. | Generally good, as the cyclohexyl group is further from the reactive centers. | For sterically hindered amino acids, the choice of coupling reagent (e.g., HATU, HCTU) and the use of elevated temperatures (in microwave-assisted synthesis) can significantly improve coupling efficiency. |
| Yield & Purity | Dependent on the peptide sequence and coupling conditions. Steric hindrance can potentially lead to lower yields and the presence of deletion sequences if coupling is incomplete. | Generally high yields and purity can be achieved with standard solid-phase peptide synthesis (SPPS) protocols. | The overall yield and purity are highly sequence-dependent. Aggregation-prone sequences can be challenging regardless of the specific amino acid derivative used. |
| Racemization | The α-proton in cyclohexylglycine is susceptible to epimerization, particularly during activation and coupling steps in the presence of base. | Less prone to racemization at the α-carbon compared to derivatives with an acidic α-proton. | The risk of racemization can be minimized by using specific coupling additives (e.g., HOBt, Cl-HOBt) and carefully controlling the amount and type of base used.[1][2] |
| Conformational Impact | Induces significant conformational constraints, potentially favoring specific secondary structures like β-turns and helices.[3] | The bulky cyclohexyl side chain restricts rotational freedom, leading to a more rigid peptide backbone and enhanced proteolytic stability. | The incorporation of cyclohexyl derivatives generally leads to peptides with more defined and stable conformations, which can be advantageous for receptor binding and biological activity. |
| Physicochemical Properties of Peptides | Increases hydrophobicity of the peptide. | Increases hydrophobicity, which can influence solubility and interaction with biological membranes. | The enhanced hydrophobicity can improve resistance to enzymatic degradation but may also lead to aggregation issues in certain sequences. |
Experimental Protocols
The following are generalized protocols for the incorporation of cyclohexyl derivatives in solid-phase peptide synthesis (SPPS). Researchers should optimize these protocols based on the specific peptide sequence and available instrumentation.
Protocol 1: Standard Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide containing a cyclohexyl derivative.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including the desired cyclohexyl derivative)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base like DIPEA (6-10 equivalents) to the amino acid solution to neutralize the hydrochloride salt (if present) and facilitate the reaction.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature. For sterically hindered couplings, longer reaction times or the use of HATU may be necessary.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DMF, DCM, and then dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol assesses the stability of a synthesized peptide containing a cyclohexyl derivative in human plasma.
Materials:
-
Synthesized peptide
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable peptide not present in the sample)
Procedure:
-
Peptide Incubation: Dissolve the peptide in PBS and add it to pre-warmed human plasma to a final concentration (e.g., 10 µM). Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately add an equal volume of cold ACN containing an internal standard to the aliquot to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by LC-MS/MS.
-
Data Analysis: Quantify the percentage of intact peptide remaining at each time point relative to the amount at time zero. Calculate the peptide's half-life in plasma.
Signaling Pathway: Impact of Peptide Stability on Receptor Activation
Caption: Enhanced peptide stability leads to prolonged receptor activation.
Conclusion
The incorporation of this compound and other cyclohexyl derivatives is a powerful tool for medicinal chemists to enhance the therapeutic potential of peptides. While this compound may present greater steric challenges during synthesis compared to derivatives like H-Cha-OMe HCL, its unique conformational constraints can be highly beneficial for designing peptides with specific secondary structures and improved biological activity. The choice between different cyclohexyl derivatives will ultimately depend on the specific requirements of the target peptide, including the desired conformation, the tolerance for potential synthetic challenges, and the overall therapeutic goal. Further head-to-head comparative studies are needed to provide more definitive quantitative data on the performance of these valuable building blocks in peptide synthesis.
References
A Comparative Guide to In Vitro Assays for Peptides Synthesized with L-Cyclohexylglycine Methyl Ester
The incorporation of non-proteinogenic amino acids is a key strategy in modern peptide drug design to enhance pharmacokinetic properties. L-cyclohexylglycine (Chg), a bulky and hydrophobic amino acid, is of particular interest for its potential to increase proteolytic stability and modulate cell permeability. This guide provides a comparative overview of standard in vitro assays for evaluating peptides synthesized with H-CHG-OME HCl (L-cyclohexylglycine methyl ester hydrochloride) against their natural amino acid counterparts.
The following sections present illustrative experimental data, detailed protocols for key assays, and visual workflows to guide researchers in assessing the impact of Chg incorporation on peptide performance.
Performance Comparison: Peptide-Chg vs. Peptide-Leu
To illustrate the expected impact of substituting a natural amino acid like Leucine (Leu) with L-cyclohexylglycine (Chg), the following tables summarize potential quantitative data from key in vitro assays.
Disclaimer: The data presented in Tables 1, 2, and 3 are for illustrative purposes only and are intended to represent typical outcomes based on established principles of peptide chemistry. Actual experimental results may vary.
Table 1: Proteolytic Stability Assay
| Peptide | Half-life in Human Plasma (t½, hours) | Degradation Rate Constant (k, h⁻¹) |
| Peptide-Leu (Control) | 2.5 | 0.277 |
| Peptide-Chg | 18.5 | 0.037 |
The incorporation of the bulky cyclohexyl side chain in Peptide-Chg sterically hinders cleavage by proteases, leading to a significant increase in plasma stability compared to the native Peptide-Leu.[1][2]
Table 2: Cell Permeability - Parallel Artificial Membrane Permeability Assay (PAMPA)
| Peptide | Apparent Permeability (Pₑ, 10⁻⁶ cm/s) | Classification |
| Peptide-Leu (Control) | 0.8 | Low |
| Peptide-Chg | 2.1 | Moderate |
The enhanced hydrophobicity of Peptide-Chg can improve its ability to partition into and cross the lipid bilayer in the PAMPA model, suggesting potentially higher passive cell permeability.[3][4][5]
Table 3: Cytotoxicity Assay - MTT Assay (HeLa cells, 24h)
| Peptide | IC₅₀ (µM) | Interpretation |
| Peptide-Leu (Control) | > 100 | Non-toxic |
| Peptide-Chg | > 100 | Non-toxic |
In many cases, the introduction of a non-proteinogenic amino acid like Chg does not inherently confer cytotoxicity, as demonstrated in this illustrative MTT assay.[1][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Proteolytic Stability Assay
This assay evaluates the stability of a peptide in the presence of proteolytic enzymes, typically in human plasma or serum.[7][8]
Materials:
-
Peptide stock solutions (Peptide-Chg and Peptide-Leu)
-
Human plasma (pooled, anticoagulated)
-
Quenching solution (e.g., 10% Trichloroacetic Acid - TCA)
-
HPLC-grade water and acetonitrile
-
Formic acid
Procedure:
-
Pre-warm human plasma to 37°C.
-
Spike the peptide into the plasma at a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a 2-fold volume of ice-cold quenching solution.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS/MS method.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict passive transcellular permeability.[5]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solutions
-
UV-Vis plate reader
Procedure:
-
Coat the filter membrane of the donor wells with the phospholipid solution and allow the solvent to evaporate.
-
Add buffer to the acceptor wells.
-
Add the peptide solution (typically 100-200 µM in PBS) to the donor wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, determine the peptide concentration in both donor and acceptor wells using a UV-Vis plate reader.
-
Calculate the apparent permeability coefficient (Pₑ) using the appropriate formula.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Peptide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the peptides (e.g., from 0.1 to 100 µM) and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the workflows for peptide synthesis and the described in vitro assays.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-permeable cyclic peptides from synthetic libraries inspired by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptidomimetics Modified with Cyclohexylglycine (Chg) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of peptidomimetics incorporating cyclohexylglycine (Chg) and its close analog, cyclohexylalanine (Cha). While specific data for H-CHG-OME HCl is not extensively available in current literature, this document focuses on the well-documented impact of incorporating bulky, hydrophobic, non-canonical amino acids like Chg and Cha into peptide structures. By comparing their effects on physicochemical properties, stability, and biological activity with other amino acid modifications, this guide offers valuable insights for the rational design of novel peptide-based therapeutics.
The inclusion of residues like cyclohexylglycine is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The bulky and hydrophobic nature of the cyclohexyl side chain significantly influences the peptide's conformation and interaction with biological targets.[2]
Comparative Analysis of Cyclohexylglycine-Modified Peptidomimetics
The substitution of natural amino acids with cyclohexylglycine or its analogs profoundly impacts a peptide's characteristics. The steric bulk of the cyclohexyl group restricts the rotational freedom of the peptide backbone, inducing specific secondary structures and enhancing conformational rigidity.[1][2] This pre-organization of the peptide into a bioactive conformation can lead to improved receptor binding and biological activity.
Table 1: Comparative Effects of Amino Acid Modifications on Peptidomimetic Properties
| Property | Cyclohexylglycine (Chg) / Cyclohexylalanine (Cha) | Aliphatic Amino Acids (e.g., Leu, Val) | Aromatic Amino Acids (e.g., Phe, Trp) |
| Conformational Rigidity | High: The bulky cyclohexyl group restricts backbone rotation, inducing turns and helical structures.[1][2][3] | Moderate: Side chains offer some flexibility. | Moderate to High: Aromatic rings can participate in stacking interactions, influencing conformation. |
| Hydrophobicity | High: The saturated cyclohexyl ring significantly increases lipophilicity.[1] | Moderate to High | High |
| Proteolytic Stability | Very High: The bulky side chain provides steric hindrance, protecting adjacent peptide bonds from enzymatic cleavage. The D-isomers are particularly effective.[1][2] | Low to Moderate: Generally susceptible to proteolysis. | Moderate: Aromatic side chains can offer some steric hindrance. |
| Receptor Binding Affinity | Can be significantly increased due to favorable hydrophobic interactions with receptor pockets and pre-organization of the peptide conformation.[2] | Variable: Depends on the specific receptor and the nature of the interaction. | Can be high, often involved in key binding interactions through pi-stacking and hydrophobic effects. |
| Potential for Oral Bioavailability | Improved due to increased lipophilicity and proteolytic resistance. | Generally low. | Generally low. |
Experimental Data on Cyclohexylglycine-Containing Peptidomimetics
While comprehensive quantitative data for direct comparison is sparse, specific examples highlight the advantages of incorporating cyclohexylglycine analogs. For instance, substituted 4-amino cyclohexylglycine analogs have been shown to be potent inhibitors of dipeptidyl peptidase IV (DPP-IV), with some derivatives exhibiting IC50 values in the nanomolar range.[4]
Table 2: Biological Activity of a Cyclohexylglycine-Containing DPP-IV Inhibitor
| Compound | Target | IC50 (nM) | Selectivity | Oral Efficacy |
| Bis-sulfonamide cyclohexylglycine analog (15e) | DPP-IV | 2.6 | Excellent over other proteases | Data not provided for this specific analog, but a related compound (15b) showed oral efficacy at 3 mg/kg in mice.[4] |
This data underscores the potential of cyclohexylglycine-containing scaffolds in designing potent and selective enzyme inhibitors.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylglycine-Containing Peptide
This protocol describes the manual synthesis of a model pentapeptide containing a cyclohexylglycine residue using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Chg-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel. Drain the DMF.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative test is indicated by a yellow color). If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Subsequent Amino Acid Couplings (including Fmoc-Chg-OH): Repeat steps 2 and 3 for each subsequent amino acid in the sequence, using Fmoc-Chg-OH at the desired position.
-
Final Deprotection and Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Characterization of the Cyclohexylglycine-Containing Peptide
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the synthesized peptide.
-
Method: Analyze the purified peptide on a C18 reverse-phase HPLC column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the elution profile at 220 nm. Purity is determined by the relative area of the main peak.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Method: Use Electrospray Ionization Mass Spectrometry (ESI-MS) to obtain the mass spectrum of the purified peptide. Compare the observed mass with the calculated theoretical mass.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the three-dimensional structure and conformation of the peptide in solution.
-
Method: Dissolve the peptide in a suitable deuterated solvent. Acquire 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra. The analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) signals provides information about the peptide's conformation. The presence of cyclohexylglycine is expected to result in characteristic upfield-shifted proton signals.
4. Circular Dichroism (CD) Spectroscopy:
-
Purpose: To analyze the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide.
-
Method: Record the CD spectrum of the peptide in an aqueous buffer in the far-UV region (190-250 nm). The shape of the spectrum is indicative of the predominant secondary structure elements. The incorporation of cyclohexylglycine can induce and stabilize helical or turn structures, which can be observed as distinct CD spectral features.[3]
Visualizing Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-CHG-OME HCL: A Comprehensive Safety and Operational Guide
This guide provides essential safety information and detailed procedures for the proper disposal of H-CHG-OME HCL (Methyl (2S)-2-amino-2-cyclohexylacetate hydrochloride), ensuring the safety of laboratory personnel and compliance with standard environmental regulations.
Chemical and Hazard Data
This compound is a chemical compound that requires careful handling due to its potential hazards. The following table summarizes its key hazard information.
| Hazard Category | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[1]
-
Body Protection: Wear a lab coat or other protective clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[1]
Experimental Protocol for Safe Disposal
The following step-by-step protocol outlines the recommended procedure for the neutralization and disposal of this compound waste. This protocol is based on standard laboratory practices for the disposal of acidic waste.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or another suitable weak base
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate beakers or containers for waste collection and neutralization
-
Personal Protective Equipment (PPE)
Procedure:
-
Segregation of Waste: Collect this compound waste in a designated, properly labeled, and sealed container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Preparation for Neutralization:
-
Conduct the neutralization process in a well-ventilated fume hood.
-
If the waste is a solid, dissolve it in water to create a dilute aqueous solution.
-
-
Neutralization:
-
Slowly and carefully add a weak base, such as sodium bicarbonate, to the this compound solution while stirring continuously. The addition of a base to an acid is an exothermic reaction, so slow addition is crucial to control the temperature and any potential effervescence.
-
Monitor the pH of the solution frequently using pH indicator strips or a pH meter.
-
-
Completion of Neutralization:
-
Continue adding the base until the pH of the solution is neutral (typically between 6.0 and 8.0).
-
Once the pH is stable in the neutral range, the neutralization process is complete.
-
-
Final Disposal:
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Always consult and adhere to your institution's specific guidelines and local environmental regulations for chemical waste disposal.[2]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]
-
Containment: For solid spills, sweep up the material and place it in a suitable container for disposal.[1] For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the collected spill material as hazardous waste, following the disposal protocol outlined above.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling H-CHG-OME HCL
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as H-CHG-OME HCL (Cyclohexylglycine methyl ester hydrochloride). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Identifier:
-
Compound Name: Cyclohexylglycine methyl ester hydrochloride
-
Abbreviation: this compound
-
CAS Number: 141109-19-5[1]
This compound is classified as a hazardous chemical and is known to cause skin irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are critical to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Full Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][4] A full face shield is recommended when there is a significant risk of splashing.[5][6] |
| Hands | Chemical-resistant, impervious gloves | Nitrile or butyl rubber gloves are recommended for handling acids and related compounds.[7] Gloves should comply with an approved standard.[8] |
| Skin/Body | Protective Clothing / Chemical-resistant Suit | Wear appropriate protective clothing to prevent skin exposure.[2][3][9] For larger quantities or in case of spills, a chemical-resistant suit may be necessary.[5] |
| Respiratory | Respirator (as needed) | In case of dust formation or inadequate ventilation, a NIOSH/MSHA approved respirator with an acid gas vapor cartridge should be worn.[5][9] A respirator is required if exposure limits are exceeded.[9] |
Experimental Workflow and Safety Protocols
The following workflow provides a step-by-step guide for the safe handling of this compound, from initial preparation to final disposal. Adherence to these procedures is crucial for minimizing risks in the laboratory.
Detailed Experimental Protocols
1. Preparation:
-
Work Area Designation: Before starting any work, designate a specific area for handling this compound, preferably within a certified chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][10]
-
Material Assembly: Gather all necessary chemicals, solvents, glassware, and equipment. Ensure everything is clean and in good working order.
-
PPE Donning: Put on all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Handling and Use:
-
Weighing: When weighing the solid this compound, do so within the fume hood to minimize the risk of inhaling any dust.[1] Use a container that is appropriate for the amount being weighed.
-
Dissolution: When dissolving the compound, add it slowly to the solvent. If working with acids, always remember to add the acid to water, never the other way around, to prevent a violent exothermic reaction.[5]
-
Reaction: Conduct all experimental procedures within the fume hood.[6] Keep the sash at the lowest practical height.
3. Cleanup and Disposal:
-
Decontamination: After the experiment is complete, decontaminate all glassware and equipment that came into contact with the chemical. Wipe down the work surface in the fume hood.
-
Waste Disposal: Dispose of all chemical waste, including any unused this compound and contaminated materials, in a clearly labeled, sealed container.[8] Adhere to all institutional and local regulations for hazardous waste disposal.[5]
-
PPE Doffing: Remove your PPE in a manner that avoids contaminating yourself. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash your hands thoroughly with soap and water after removing all PPE.[8][10]
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area immediately with plenty of water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1] Get medical attention if symptoms occur.[1]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Seek immediate medical attention.
-
Spills: For small spills, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid creating dust.[2] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. echemi.com [echemi.com]
- 7. leelinework.com [leelinework.com]
- 8. agilent.com [agilent.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
